molecular formula C10H20O2 B3025993 Decanoic-2,2-D2 acid

Decanoic-2,2-D2 acid

Cat. No.: B3025993
M. Wt: 174.28 g/mol
InChI Key: GHVNFZFCNZKVNT-KNXIQCGSSA-N
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Description

Decanoic acid-d2 is intended for use as an internal standard for the quantification of decanoic acid by GC- or LC-MS. Decanoic acid is a medium-chain saturated fatty acid. It is a non-competitive antagonist at AMPA receptors that selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors (IC50 = 0.52 mM) over those expressing GluA1 (IC50 = 2.09 mM) or GluA1 and GluA2 subunits (IC50 = 1.16 mM). It inhibits epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices. Decanoic acid (1 mM) induces contractions in isolated guinea pig duodenum, an effect that can be blocked by the muscarinic acetylcholine receptor antagonist hyoscine, voltage-gated sodium channel inhibitor tetrodotoxin, or M2 muscarinic acetylcholine receptor antagonist hexamethonium. It increases the escape threshold in an orofacial mechanical stimulation test in rats when administered at a topical dose of 30% in ointment form, indicating analgesic activity. This effect can be blocked by the muscarinic acetylcholine receptor antagonist methoctramine. Plasma levels of decanoic acid are increased in patients with colorectal cancer when compared to patients with breast cancer or ulcerative colitis or without cancer.>

Properties

IUPAC Name

2,2-dideuteriodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-KNXIQCGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Critical Role of Deuterated Decanoic Acid in Scientific Advancement

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Decanoic Acid

Deuterated decanoic acid, a stable isotope-labeled form of the C10 saturated fatty acid, serves as an indispensable tool for researchers, particularly in the fields of metabolomics, lipidomics, and pharmaceutical development.[1] Its applications are diverse, ranging from its use as an internal standard for highly sensitive quantitative analysis by mass spectrometry (GC-MS or LC-MS) to its role as a tracer for elucidating metabolic pathways and drug pharmacokinetics.[2][3] The substitution of hydrogen with deuterium atoms imparts a mass shift that is easily detectable, allowing for precise differentiation from its naturally occurring, unlabeled counterparts without significantly altering its chemical properties.

Part 1: Synthesis Methodologies - A Comparative Analysis

The optimal synthesis strategy for deuterated decanoic acid depends on the desired level of deuteration (e.g., specific positions vs. perdeuteration), available starting materials, and scale. Three principal approaches are discussed below.

Catalytic Hydrogen-Deuterium (H/D) Exchange

This "bottom-up" approach involves the direct exchange of protons on the decanoic acid backbone with deuterium from a deuterium-rich source, most commonly deuterium oxide (D₂O).

  • Underlying Principle: The C-H bonds of the alkyl chain are typically inert. Therefore, this exchange requires significant energy input, often in the form of high temperatures and pressures, and is almost always facilitated by a heterogeneous metal catalyst (e.g., Pt, Pd, Rh). The catalyst provides a surface for the dissociative adsorption of both the fatty acid and the deuterium source, enabling the exchange process. A patent describes a general process for deuterating organic compounds using heavy water under high-temperature and high-pressure conditions, which can be applied here.[4]

  • Experimental Causality: The choice of catalyst is critical; it dictates the efficiency and potential selectivity of the exchange. High temperatures (150-250 °C) and pressures are necessary to overcome the activation energy of the C-H bonds and to maintain D₂O in a reactive state. The reaction is typically performed in a sealed, high-pressure reactor. The key advantage is the potential to achieve very high levels of isotopic enrichment, approaching perdeuteration (e.g., Decanoic acid-d₁₉), by using a large excess of D₂O and prolonged reaction times.

  • Advantages & Limitations: While potentially cost-effective in terms of the unlabeled starting material, this method can be limited by the high cost and availability of suitable metal catalysts and the need for specialized high-pressure equipment.[5] Furthermore, achieving 100% exchange is challenging, often resulting in a distribution of different deuterated isotopologues.

Synthesis from Deuterated Precursors (Reductive Deuteration)

This "top-down" approach offers greater control over the position and degree of deuteration by constructing the final molecule from smaller, pre-deuterated building blocks or using deuterated reagents.

  • Underlying Principle: This strategy leverages well-established organic reactions. A common route involves the reduction of an unsaturated precursor, such as 10-undecenoic acid, using deuterium gas (D₂) and a hydrogenation catalyst (e.g., Palladium on carbon). The deuterium atoms add across the double bond, resulting in specifically labeled decanoic acid upon subsequent oxidative cleavage. Alternatively, a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), can be used to reduce a suitable precursor.[5]

  • Experimental Causality: The primary advantage of this method is its specificity. Deuteration occurs only at the site of the chemical transformation (e.g., the former double bond). This avoids the random distribution of isotopes seen in H/D exchange. However, the practicality of this method is often constrained by the commercial availability and high cost of deuterated starting materials and reagents like LiAlD₄.[5]

  • Advantages & Limitations: This method provides unparalleled control over the labeling pattern. It is the preferred method for synthesizing specifically labeled standards. The main drawback is the significantly higher cost associated with the deuterated precursors or reagents, which can be prohibitive for large-scale synthesis.

Biosynthetic Approaches

This method harnesses the natural metabolic machinery of microorganisms or cell cultures to produce deuterated fatty acids.

  • Underlying Principle: Certain microorganisms are cultured in a medium where a significant fraction of the water (H₂O) is replaced with deuterium oxide (D₂O).[6] During de novo fatty acid synthesis, the cellular enzymes incorporate deuterium atoms from the D₂O into the growing acyl chains.[6][7]

  • Experimental Causality: The level of isotopic enrichment in the final product is directly proportional to the concentration of D₂O in the culture medium.[7] Following the culture period, the total lipids are extracted from the biomass. The fatty acids are then liberated from complex lipids (triglycerides, phospholipids) through hydrolysis (saponification) before purification.[8][9]

  • Advantages & Limitations: This method is excellent for producing highly and uniformly deuterated fatty acids that can be difficult to access through chemical synthesis. However, the yields are often lower than chemical methods, and the purification process is more complex due to the need to separate the target fatty acid from a complex mixture of other cellular lipids.

Methodology Principle Typical Isotopic Purity Advantages Limitations
Catalytic H/D Exchange Direct exchange of H with D using D₂O and a metal catalyst.[4]High to Very High (>95%)Can achieve perdeuteration; uses inexpensive starting material.Requires specialized high-pressure equipment; expensive catalysts; potential for isotopic scrambling.[5]
From Deuterated Precursors Chemical synthesis using deuterated building blocks or reagents.[5]Very High (>98%)High specificity of label position; predictable outcomes.Very expensive deuterated starting materials/reagents; may involve multi-step synthesis.[5]
Biosynthesis Microbial or cell culture in D₂O-enriched media.[6]Variable (depends on D₂O%)Can produce uniformly labeled complex lipids; "green" approach.Lower yields; complex purification from biological matrix; D₂O is expensive.

Part 2: High-Fidelity Purification Workflows

Achieving high chemical purity is as critical as achieving high isotopic enrichment. The purification strategy must be robust enough to remove unreacted starting materials, catalytic residues, and side products.

Overall Purification Workflow

The general workflow involves an initial extraction to isolate the crude product, followed by one or more chromatographic steps to achieve high purity.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Final Product & QC Reaction Crude Reaction Mixture Extraction Liquid-Liquid or Acid-Base Extraction Reaction->Extraction Initial Workup FlashChrom Flash Chromatography (Bulk Impurity Removal) Extraction->FlashChrom Crude Purification HPLC Preparative RP-HPLC (High Purity Polishing) FlashChrom->HPLC Final Purification FinalProduct Purified Deuterated Decanoic Acid HPLC->FinalProduct QC QC Analysis (MS, NMR) FinalProduct->QC Verification

Caption: General workflow for the synthesis, purification, and quality control of deuterated decanoic acid.

Step 1: Initial Extraction and Workup
  • For Chemical Syntheses: The first step is typically a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove water-soluble impurities. An acid-base extraction is highly effective: the mixture is treated with a weak base (e.g., sodium bicarbonate solution) to deprotonate the decanoic acid, moving it into the aqueous layer as its carboxylate salt. This leaves non-acidic organic impurities behind in the organic layer. The aqueous layer is then re-acidified (e.g., with HCl) and extracted with an organic solvent to recover the purified carboxylic acid.

  • For Biosyntheses: The process begins with total lipid extraction from the biomass, often using a Bligh-Dyer or Folch method. This is followed by saponification (alkaline hydrolysis) to cleave the fatty acids from their esterified forms (e.g., triglycerides).[9] After hydrolysis, the mixture is acidified to protonate the fatty acids, which are then extracted into an organic solvent like hexane.[9]

Step 2: Chromatographic Purification

Due to the non-chromophoric nature of fatty acids, purification by chromatography can be challenging.[10]

  • Flash Chromatography: This is an excellent technique for removing bulk impurities. A silica gel column is typically used with a gradient of solvents, such as hexane and ethyl acetate. Detection can be challenging; while UV detection is not possible, an Evaporative Light Scattering Detector (ELSD) is highly effective for lipid purification.[10]

  • Preparative Reversed-Phase HPLC (RP-HPLC): This is the gold standard for achieving the highest purity (>99%). RP-HPLC separates molecules based on their hydrophobicity.[11] Using a C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid to ensure the carboxylic acid remains protonated) provides excellent resolution to separate decanoic acid from any other fatty acids or closely related impurities.[11][12]

Technique Principle Primary Use Case Advantages Disadvantages
Acid-Base Extraction Separates acidic compounds from neutral/basic ones based on solubility changes with pH.Initial cleanup of crude chemical synthesis product.High capacity, rapid, inexpensive.Not effective for removing other acidic impurities.
Flash Chromatography Separation based on polarity on a solid phase (e.g., silica).Bulk removal of major impurities post-extraction.High throughput, good for removing significantly different impurities.Lower resolution than HPLC; may require specialized detectors (ELSD).[10]
Preparative RP-HPLC Separation based on hydrophobicity on a reversed-phase column.[11]Final polishing step to achieve >99% chemical purity.Very high resolution, excellent for removing closely related analogs.Lower capacity, more expensive solvents, time-consuming.

Part 3: Quality Control and Characterization

Rigorous analytical testing is non-negotiable to validate the final product. This involves confirming the chemical structure, chemical purity, and, most importantly, the isotopic enrichment.

Mass Spectrometry (MS) for Isotopic Enrichment

MS is the definitive technique for determining the level of deuteration.[13] The sample is typically analyzed by Gas Chromatography-MS (GC-MS) after conversion to a more volatile ester (e.g., a methyl ester, FAME) or by Liquid Chromatography-MS (LC-MS).[7][12]

  • Procedure: A full scan mass spectrum is acquired for both the deuterated sample and an unlabeled decanoic acid standard.

  • Data Interpretation: The molecular ion (M⁺) peak of the deuterated sample will be shifted by the number of incorporated deuterium atoms. For fully deuterated decanoic acid-d₁₉ (CD₃(CD₂)₈COOH), the molecular weight is approximately 191.38 g/mol , compared to ~172.26 g/mol for the unlabeled version.[1]

  • Calculating Enrichment: The isotopic enrichment is calculated by analyzing the distribution of ion intensities in the molecular ion cluster. A detailed method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[14] High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides high mass accuracy, allowing for unambiguous determination of isotopologues.[11][15]

Nuclear Magnetic Resonance (NMR) for Structural Integrity

NMR spectroscopy confirms that the deuteration process did not alter the underlying chemical structure and verifies the location of the deuterium labels.[15]

  • ¹H NMR: In a perdeuterated sample, the proton signals corresponding to the alkyl chain will be absent or significantly diminished, providing clear evidence of successful H/D exchange.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence on the carbon backbone.

  • ¹³C NMR: The signals for deuterated carbons will appear as multiplets (due to C-D coupling) and will have a characteristic upfield shift compared to the unlabeled compound.

Caption: Relationship between purity requirements and the primary analytical validation techniques.

Part 4: Exemplar Experimental Protocols

Protocol 1: Synthesis of Decanoic Acid-d₁₉ via Catalytic H/D Exchange

Disclaimer: This protocol is a representative example and requires handling of high-pressure equipment. All operations should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Reactor Preparation: To a 100 mL high-pressure stainless-steel reactor, add decanoic acid (5.0 g, 29.0 mmol) and 10% Platinum on Carbon catalyst (Pt/C, 500 mg, 10% w/w).

  • Deuterium Source Addition: Add deuterium oxide (D₂O, 99.9 atom % D, 50 mL).

  • Reaction Setup: Seal the reactor securely. Purge the headspace three times with inert nitrogen gas, followed by three purges with high-purity deuterium gas (D₂).

  • Reaction Conditions: Pressurize the reactor to 10 bar with D₂ gas. Begin stirring and heat the reactor to 200 °C. Maintain these conditions for 48 hours.

  • Cooldown and Workup: Cool the reactor to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated decanoic acid. The crude product should be taken forward for purification.

Protocol 2: Purification by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude deuterated decanoic acid in a minimal amount of the mobile phase (e.g., 90% acetonitrile / 10% water).

  • Chromatographic Conditions:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 70% B, ramp to 100% B over 20 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 18 mL/min

    • Detection: ELSD or fraction collection based on time.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by high vacuum) to yield the final, highly purified deuterated decanoic acid.

Protocol 3: QC by GC-MS for Isotopic Enrichment
  • Derivatization to FAME: To ~1 mg of the purified product in a vial, add 1 mL of 2% sulfuric acid in methanol. Seal the vial and heat at 60 °C for 1 hour. Cool, add 1 mL of saturated sodium chloride solution, and 1 mL of hexane. Vortex and allow the layers to separate. Analyze the upper hexane layer.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • MS: Electron Ionization (EI) at 70 eV. Scan range m/z 50-300.

  • Analysis: Acquire the mass spectrum for the peak corresponding to decanoic acid methyl ester. Compare the molecular ion cluster to that of an unlabeled standard to confirm the mass shift and calculate the isotopic enrichment based on the relative intensities of the isotopologue peaks.

Conclusion

The synthesis and purification of high-purity deuterated decanoic acid is a multi-step process that demands careful selection of methodology and rigorous quality control. While catalytic exchange offers a route to perdeuteration and synthesis from precursors provides labeling specificity, both require robust purification strategies, with preparative HPLC being the method of choice for achieving the highest chemical purity. The validation of the final product through a combination of mass spectrometry and NMR is essential to guarantee both the isotopic enrichment and structural integrity required for demanding research applications. This guide provides the foundational knowledge for researchers to confidently produce and utilize this critical scientific tool.

References

  • Rhee, M. S., et al. (1995). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Analytical Biochemistry.
  • Fernández-García, P., et al. (2020). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments. Available at: [Link]

  • Kawabata, T., et al. (1998). Process for the preparation of a deuterated compound. Google Patents (US5733984A).
  • Zhang, Y., et al. (2020). Preparation and Characterization of Decanoic Acid-Lauric Acid-Stearic Acid Ternary Eutectic Mixture/Expanded Graphene Composite Phase Change Material with a Low Eutectic Temperature. ResearchGate. Available at: [Link]

  • BUCHI. Purification of lipids. Buchi.com. Available at: [Link]

  • González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • PrepChem. Synthesis of decanoic acid. PrepChem.com. Available at: [Link]

  • Wang, H., et al. (2024). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. Nature Communications. Available at: [Link]

  • Hartler, J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]

  • Nishikawa, K., et al. (2023). Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. Catalysis Science & Technology. Available at: [Link]

  • Li, J., et al. (2017). Preparation method for deuterated compound. Google Patents (WO2017045648A1).
  • Kamphorst, J. J., et al. (2014). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research. Available at: [Link]

  • Tadinada, S. M., et al. (2013). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research. Available at: [Link]

  • Vishwanathan, K., et al. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

  • Koussoroplis, A.-M., et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Marine Drugs. Available at: [Link]

  • Emken, E. A., et al. (1992). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Journal of Lipid Research. Available at: [Link]

  • González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

  • da Silva, P. B., et al. (2023). Palbociclib Capsule: A Bioequivalence Study in Healthy Subjects Under Fed Conditions to Compare Two Formulations. Pharmaceutics. Available at: [Link]

Sources

physical characteristics of Decanoic-2,2-D2 acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of Decanoic-2,2-D2 Acid

Authored by: A Senior Application Scientist

Abstract

Decanoic-2,2-D2 acid, a deuterated isotopologue of capric acid, is a crucial tool in metabolic research and drug development. Its utility is fundamentally linked to its distinct physical and chemical properties imparted by the substitution of two protium atoms with deuterium at the α-carbon position. This guide provides a comprehensive technical overview of the core , offering both theoretical expectations and practical methodologies for its characterization. The content herein is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this stable isotope-labeled compound.

Introduction: The Significance of α-Deuteration in Fatty Acids

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) is a powerful technique in the chemical and biomedical sciences. In the context of fatty acids, deuteration at the α-position (C-2), as seen in Decanoic-2,2-D2 acid, is particularly significant. This position is directly adjacent to the carboxyl functional group, a site of numerous enzymatic reactions, including oxidation and chain elongation. The increased mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can introduce a kinetic isotope effect (KIE). The KIE can slow down metabolic processes involving the cleavage of this bond, making deuterated compounds like Decanoic-2,2-D2 acid invaluable as metabolic tracers and as potential therapeutics with altered pharmacokinetic profiles. A thorough understanding of its fundamental physical characteristics is the bedrock of its effective application.

Molecular Profile and Comparative Analysis

The introduction of two deuterium atoms results in a predictable increase in the molecular weight of Decanoic-2,2-D2 acid compared to its non-deuterated counterpart. This mass difference is the most direct and easily verifiable consequence of the isotopic labeling.

PropertyDecanoic Acid (Unlabeled)Decanoic-2,2-D2 Acid
Molecular Formula C₁₀H₂₀O₂C₁₀H₁₈D₂O₂
Molecular Weight 172.26 g/mol 174.28 g/mol
Exact Mass 172.14633 g/mol 174.15888 g/mol

This seemingly minor change in mass has subtle but important consequences for other physical properties, as detailed in the subsequent sections.

molecular_structure cluster_unlabeled Decanoic Acid cluster_labeled Decanoic-2,2-D2 Acid unlabeled_struct CH₃(CH₂)₇-CH₂-COOH labeled_struct CH₃(CH₂)₇-CD₂-COOH nmr_workflow prep 1. Sample Preparation Dissolve 5-10 mg of sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). h1 2. ¹H NMR Acquisition Acquire a standard proton spectrum. Verify the absence of the α-CH₂ signal at ~2.35 ppm. prep->h1 c13 3. ¹³C NMR Acquisition Acquire a proton-decoupled ¹³C spectrum. Identify the isotopic shift and multiplet pattern of the C-2 signal. h1->c13 h2 4. ²H NMR Acquisition (Optional) Acquire a deuterium spectrum to directly observe the C-2 deuterium resonance. c13->h2 analysis 5. Data Analysis Integrate signals and analyze coupling patterns to confirm structure and purity. h2->analysis

Caption: Standardized workflow for the NMR analysis of Decanoic-2,2-D2 Acid.

Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous determination of the molecular weight and is crucial for assessing isotopic enrichment.

  • Expected Mass: The molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 174.28. This is two mass units higher than the 172.26 m/z for unlabeled decanoic acid.

  • Isotopic Purity: The relative intensities of the peaks at m/z 172, 173, and 174 can be used to calculate the isotopic purity of the sample.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum in the appropriate mass range.

  • Data Interpretation: Identify the molecular ion peak and compare its m/z value with the theoretical value. Analyze the isotopic cluster to determine the level of deuteration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and the presence of the C-D bond.

  • C-D Stretch: The most significant feature will be the appearance of C-D stretching vibrations in the region of 2100-2250 cm⁻¹. This is at a lower frequency than the C-H stretching vibrations (2850-3000 cm⁻¹) due to the heavier mass of deuterium.

  • Other Key Stretches: The characteristic broad O-H stretch of the carboxylic acid will be present from ~2500-3300 cm⁻¹, and the strong C=O stretch will appear around 1700-1725 cm⁻¹.

Conclusion

The are well-defined and predictable based on the known properties of decanoic acid and the established principles of isotopic substitution. The primary distinguishing features are its increased molecular weight and its unique spectroscopic fingerprints, particularly in NMR, MS, and IR analysis. The experimental protocols provided in this guide offer a robust framework for the verification of the identity, purity, and isotopic enrichment of this important research compound, ensuring data integrity and facilitating its effective use in scientific investigation.

References

  • PubChem. Decanoic acid. National Center for Biotechnology Information. [Link]

Technical Monograph: Decanoic-2,2-D2 Acid (CAS 62716-49-8)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Subject: Isotope-Labeled Medium-Chain Fatty Acids in Bioanalysis and Metabolic Profiling

Executive Summary: The Strategic Value of Alpha-Deuteration

Decanoic-2,2-D2 acid (CAS 62716-49-8) is a stable isotope-labeled analog of capric acid (decanoic acid), distinguished by the substitution of two hydrogen atoms with deuterium at the alpha-carbon (C2) position.[1][2][3] This specific isotopic modification renders the molecule indispensable for two distinct high-value applications in pharmaceutical research:

  • Precision Internal Standard (IS): In quantitative lipidomics and DMPK (Drug Metabolism and Pharmacokinetics) studies, it serves as an ideal surrogate for decanoic acid, correcting for ionization suppression and extraction variability in LC-MS/GC-MS workflows.

  • Mechanistic Probe for

    
    -Oxidation:  The C2 position is the site of the initial dehydrogenation step in mitochondrial 
    
    
    
    -oxidation.[4] The deuterium substitution introduces a primary Kinetic Isotope Effect (KIE), significantly retarding the rate of catabolism by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This property allows researchers to "stall" metabolic pathways or trace specific oxidation kinetics.[4]

Chemical & Physical Characterization[1][2][4][5][6][7]

Identity & Properties Table

PropertySpecification
Chemical Name Decanoic-2,2-d2 acid
Synonyms Capric acid-2,2-d2;

-Dideuterodecanoic acid
CAS Number 62716-49-8
Molecular Formula

Molecular Weight 174.28 g/mol (approx.[1][2][3] +2.01 Da shift from unlabeled)
Isotopic Purity Typically

98% atom D
Appearance Low-melting white crystalline solid or colorless liquid
Melting Point ~31–32 °C (Similar to unlabeled standard)
Solubility Soluble in Ethanol, DMSO, DMF, Chloroform; Sparingly soluble in water
pKa ~4.9 (Carboxylic acid)

Mechanistic Insight: The Kinetic Isotope Effect (KIE)

The utility of Decanoic-2,2-D2 extends beyond simple mass-tagging. It is a functional probe of mitochondrial function.[4]

The Alpha-Carbon "Gatekeeper"

In fatty acid metabolism, the rate-limiting step of


-oxidation is catalyzed by Acyl-CoA Dehydrogenase . This enzyme abstracts a proton from the 

-carbon (C2) and the

-carbon (C3) to form a trans-

-enoyl-CoA.
  • Mechanism: The C-D bond is stronger than the C-H bond (bond dissociation energy is higher due to the lower zero-point energy of deuterium).

  • Result: Breaking the C-D bond at the C2 position requires more activation energy.[4] This results in a Primary Kinetic Isotope Effect (KIE) , typically ranging from

    
    .
    
  • Application: By comparing the oxidation rate of Decanoic-2,2-D2 vs. unlabeled Decanoic acid, researchers can determine if the dehydrogenation step is rate-limiting in a specific disease model or drug interaction study.

Visualization: Metabolic Blockade via Deuteration[4]

BetaOxidationKIE cluster_legend Mechanism of Action Decanoic Decanoic-2,2-D2 Acid (Substrate) Activation Acyl-CoA Synthetase (Activation) Decanoic->Activation ATP + CoA DecanoylCoA Decanoyl-2,2-D2-CoA Activation->DecanoylCoA MCAD MCAD Enzyme (Medium-Chain Acyl-CoA Dehydrogenase) DecanoylCoA->MCAD Enters Active Site EnoylCoA Trans-2-Decenoyl-CoA MCAD->EnoylCoA C-D Bond Cleavage (Rate Limiting Step) Note Primary KIE: Deuterium at C2 significantly slows this transition. MCAD->Note

Figure 1: The Primary Kinetic Isotope Effect (KIE) at the MCAD enzymatic step. The presence of Deuterium at C2 inhibits the abstraction of the alpha-proton, slowing the metabolic flux.

Experimental Protocol: LC-MS/MS Bioanalysis

When quantifying medium-chain fatty acids (MCFAs) in plasma or brain tissue (relevant for epilepsy research), Decanoic-2,2-D2 is the gold-standard Internal Standard (IS).

Why D2?

While D3 (methyl) or D9 variants exist, D2 at the alpha position is often preferred because:

  • Stability: Alpha-protons can exchange, but under neutral/acidic extraction conditions, the label is stable.

  • Chromatographic Co-elution: The D2 analog elutes almost identically to the analyte, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) at the electrospray source.

Workflow: Plasma Extraction & Quantification

Reagents:

  • Analyte: Decanoic Acid (Unlabeled).[4][5]

  • Internal Standard: Decanoic-2,2-D2 Acid (CAS 62716-49-8).[1][2][3]

  • Matrix: Human/Rat Plasma.[4]

Step-by-Step Methodology:

  • IS Spiking:

    • Prepare a stock solution of Decanoic-2,2-D2 in Methanol (e.g., 1 mg/mL).

    • Add 10 µL of IS working solution to 100 µL of plasma sample.[4] Vortex for 30s.

    • Rationale: Spiking before extraction corrects for recovery losses during protein precipitation.[4]

  • Protein Precipitation / Extraction:

    • Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to the sample.[4]

    • Vortex vigorously for 2 mins; Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Transfer supernatant to a glass vial.[4]

  • LC-MS/MS Parameters (Negative Mode):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.01% Acetic Acid; (B) Acetonitrile + 0.01% Acetic Acid.

    • Ionization: ESI Negative Mode (

      
      ).[4]
      
    • MRM Transitions:

      • Analyte (Decanoic):

        
         171.1 
        
        
        
        171.1 (Pseudo-MRM) or decarboxylation fragment if available.
      • IS (Decanoic-D2):

        
         173.1 
        
        
        
        173.1.[4]
  • Data Analysis:

    • Calculate the Area Ratio:

      
      .[4]
      
    • Plot against the calibration curve.[4]

Visualization: Analytical Workflow

LCMSWorkflow cluster_0 Sample Prep cluster_1 LC-MS Analysis Sample Biological Sample (Plasma) Extract Protein Ppt (Acetonitrile) Sample->Extract Spike Spike IS: Decanoic-2,2-D2 Spike->Extract Column C18 Separation (Co-elution) Extract->Column Supernatant MS Mass Spec (ESI-) Detect [M-H]- Column->MS Result Ratio: m/z 171 / 173 MS->Result Quantification

Figure 2: Analytical workflow utilizing Decanoic-2,2-D2 as an internal standard to normalize matrix effects.

Synthesis & Stability Considerations

Synthesis Route (Alpha-Exchange)

The synthesis of Decanoic-2,2-D2 typically utilizes the acidity of the alpha-protons in the carboxylic acid precursor.

  • Reagents: Decanoic acid,

    
     (Heavy Water), and a base (e.g., NaOD).
    
  • Process: High-temperature reflux allows the exchange of the labile alpha-hydrogens with deuterium from the solvent.[4]

  • Acidification: Quenching with deuterated acid (DCl) yields the free fatty acid.[4]

Handling & Storage (Critical)
  • H-D Exchange Risk: While C-D bonds are stable, the alpha-position is slightly acidic. Prolonged exposure to strong bases or high temperatures in protic solvents (water/methanol) can lead to back-exchange (loss of D, gain of H).

  • Storage: Store neat at -20°C.

  • Solution Stability: Solutions in aprotic solvents (DMSO, Acetonitrile) are stable. Avoid storing in water/methanol mixtures for extended periods (weeks) without re-verifying isotopic purity.[4]

References

  • Cayman Chemical. (n.d.).[4] Decanoic Acid-d2 Product Information. Retrieved from

  • PubChem. (n.d.).[1][4] Decanoic-2,2-d2 acid (Compound Summary CID 12209362).[1] National Library of Medicine.[4] Retrieved from

  • Pirali, T., et al. (2019).[6][7] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297.

  • Larodan. (n.d.).[4] Decanoic-2,2-D2 acid Product Sheet. Retrieved from

  • Chang, P., et al. (2016). Seizure control by decanoic acid through direct AMPA receptor inhibition.[4] Brain, 139(2), 431–443. (Contextual reference for Decanoic Acid mechanism).

Sources

Metabolic Fate of Decanoic-2,2-D2 Acid In Vivo: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracking of substrates through complex biochemical networks. This guide provides an in-depth examination of the in vivo metabolic fate of Decanoic-2,2-D2 acid, a deuterated medium-chain fatty acid (MCFA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causal biochemistry, the rationale behind experimental design, and the interpretation of outcomes. We will explore the absorption, distribution, metabolism, and excretion (ADME) of this tracer, with a special focus on the kinetic isotope effect (KIE) introduced by deuterium labeling at the C-2 position and its implications for the rate-limiting steps of β-oxidation.

Introduction: The Utility of Deuterated Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs), with aliphatic tails of 6-12 carbon atoms, are unique dietary lipids characterized by their rapid absorption and metabolism.[1][2] Unlike long-chain fatty acids, MCFAs are absorbed directly into the portal vein and transported to the liver, where they are readily catabolized for energy.[3][4] Decanoic acid (C10), a 10-carbon saturated fatty acid, is a key MCFA that serves as a significant energy substrate and has been investigated for various therapeutic applications, including in ketogenic diets and for its potential to modulate cellular signaling.[5][6][7]

The introduction of stable isotopes, such as deuterium (²H or D), into metabolic substrates provides a powerful, non-radioactive method for tracing their in vivo pathways.[8] Deuterium Metabolic Imaging (DMI) and mass spectrometry-based techniques allow for the sensitive detection and quantification of labeled molecules and their downstream metabolites, offering a dynamic view of metabolic flux.[9][10]

This guide focuses specifically on Decanoic-2,2-D2 acid . The placement of two deuterium atoms at the alpha-carbon (C-2) is a deliberate experimental choice designed to probe the initial, rate-limiting enzymatic step of fatty acid catabolism. Understanding the metabolic journey of this molecule requires a grasp of both fatty acid oxidation and the predictable biochemical consequences of isotopic substitution.

Section 1: Absorption, Distribution, and Cellular Uptake

The metabolic journey of orally administered Decanoic-2,2-D2 acid begins in the small intestine.

  • Absorption: MCFAs are rapidly hydrolyzed from triglycerides by lipases. Due to their relatively high water solubility, they are absorbed directly into the enterocytes and pass into the portal circulation, bound to albumin, for transport to the liver.[3] This process is significantly faster than that for long-chain fatty acids, which require packaging into chylomicrons for transport through the lymphatic system.[4]

  • Distribution: The primary destination for absorbed decanoic acid is the liver, which extracts a significant portion on the first pass. However, it is also distributed to other tissues with high energy demands, such as the heart, skeletal muscle, and kidneys, which can readily utilize it for fuel.[11]

  • Cellular Uptake and Activation: Upon reaching a target cell, decanoic acid can diffuse across the plasma membrane.[3] Before it can be metabolized, it must be activated. This occurs in the cytoplasm, where the enzyme acyl-CoA synthetase attaches a coenzyme A (CoA) molecule to the fatty acid, an ATP-dependent process.[12]

    Decanoic-2,2-D2-acid + ATP + CoA-SH → Decanoyl-2,2-D2-CoA + AMP + PPi

This newly formed Decanoyl-2,2-D2-CoA is now primed for transport into the mitochondria for catabolism. Unlike long-chain fatty acyl-CoAs, which require the carnitine shuttle to cross the inner mitochondrial membrane, medium-chain acyl-CoAs can diffuse more readily into the mitochondrial matrix.[13]

Section 2: The Core Catabolic Engine: Mitochondrial β-Oxidation

The primary pathway for fatty acid catabolism is β-oxidation, a four-step spiral process occurring in the mitochondrial matrix that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.[14][15]

The Four Steps of the β-Oxidation Spiral:

  • Dehydrogenation: Acyl-CoA dehydrogenase creates a double bond between the α- and β-carbons (C2 and C3). This reaction is FAD-dependent.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. This reaction is NAD⁺-dependent.

  • Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules.[12]

Section 3: The Deuterium Difference: The Kinetic Isotope Effect at C-2

The strategic placement of deuterium at the C-2 position of decanoic acid directly probes the very first step of β-oxidation. This is where the concept of the Kinetic Isotope Effect (KIE) becomes paramount.

Causality Behind the KIE: The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the bond between carbon and protium (C-H). Consequently, more energy is required to break a C-D bond.[16] Chemical reactions that involve the cleavage of this bond in their rate-determining step will proceed more slowly when deuterium is substituted for hydrogen.[16][17]

Impact on Acyl-CoA Dehydrogenase: The first step of β-oxidation involves the enzyme acyl-CoA dehydrogenase , which abstracts hydrogen atoms from both the α-carbon (C-2) and the β-carbon (C-3) to form a double bond.[14] For Decanoyl-2,2-D2-CoA, the enzyme must break a C-D bond at the C-2 position.

  • Predicted Outcome: The rate of this initial dehydrogenation step is expected to be significantly slower for Decanoyl-2,2-D2-CoA compared to its non-deuterated counterpart. This will act as a metabolic bottleneck, reducing the overall flux through the β-oxidation pathway. The magnitude of this effect provides valuable information about the kinetics and mechanism of the acyl-CoA dehydrogenase enzyme in a physiological setting.

Diagram: β-Oxidation of Decanoic-2,2-D2 Acid

The following diagram illustrates the β-oxidation spiral, highlighting the specific step impacted by the deuterium labeling.

beta_oxidation cluster_matrix Mitochondrial Matrix cluster_products Products (Cycle 1) start Decanoyl-2,2-D2-CoA (C10) step1 Step 1: Dehydrogenation (Acyl-CoA Dehydrogenase) start->step1 FAD -> FADH₂ SLOWED by KIE intermediate1 trans-Δ²-Enoyl-2-D-CoA step1->intermediate1 step2 Step 2: Hydration (Enoyl-CoA Hydratase) intermediate1->step2 + H₂O intermediate2 L-3-Hydroxyacyl-2,2-D2-CoA step2->intermediate2 step3 Step 3: Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) intermediate2->step3 NAD⁺ -> NADH intermediate3 3-Ketoacyl-2,2-D2-CoA step3->intermediate3 step4 Step 4: Thiolysis (Thiolase) intermediate3->step4 + CoA-SH acetyl_coa [2-D]-Acetyl-CoA step4->acetyl_coa octanoyl_coa Octanoyl-2-D-CoA (C8) step4->octanoyl_coa octanoyl_coa->step1 Re-enters Cycle

Caption: The β-oxidation pathway for Decanoyl-2,2-D2-CoA.

Section 4: Tracing the Fragments - Fates of Labeled Metabolites

The catabolism of Decanoyl-2,2-D2-CoA yields deuterated products that can be traced into other central metabolic pathways.

  • [2-D]-Acetyl-CoA: The first cycle of β-oxidation releases acetyl-CoA with one deuterium atom. This labeled acetyl-CoA can enter several pathways:

    • TCA Cycle: It can condense with oxaloacetate to form citrate, introducing the deuterium label into the tricarboxylic acid cycle. The label may be retained in intermediates like glutamate/glutamine or lost to water in subsequent steps.[18]

    • Ketogenesis: In the liver, particularly during fasting or high-fat feeding, acetyl-CoA is converted into ketone bodies (acetoacetate, β-hydroxybutyrate), which will carry the deuterium label and can be exported to other tissues as fuel.

    • De Novo Lipogenesis: The deuterium can be incorporated into newly synthesized fatty acids and cholesterol, although this is less likely under conditions favoring fatty acid oxidation.

  • Chain-Shortened Acyl-CoAs: The remaining fatty acyl-CoA (e.g., Octanoyl-2-D-CoA) re-enters the β-oxidation spiral. Note that after the first cycle, only one deuterium remains at the C-2 position. This process continues, releasing additional labeled acetyl-CoA molecules.

Diagram: Metabolic Fates of [2-D]-Acetyl-CoA

metabolic_fates d2_dec Decanoyl-2,2-D2-CoA beta_ox β-Oxidation d2_dec->beta_ox d_acetyl_coa [2-D]-Acetyl-CoA beta_ox->d_acetyl_coa tca TCA Cycle d_acetyl_coa->tca ketones Ketogenesis d_acetyl_coa->ketones lipogenesis De Novo Lipogenesis d_acetyl_coa->lipogenesis tca_products Labeled Intermediates (e.g., Glutamate) tca->tca_products ketone_products Labeled Ketone Bodies (e.g., β-Hydroxybutyrate) ketones->ketone_products lipo_products Labeled Fatty Acids & Cholesterol lipogenesis->lipo_products

Caption: Potential downstream metabolic pathways for the labeled acetyl-CoA.

Section 5: In Vivo Study Design & Self-Validating Protocols

A robust in vivo study requires careful planning from animal handling to data analysis. The following protocols are designed to be self-validating by incorporating control groups and multiple time points.

Experimental Workflow Diagram

workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (e.g., C57BL/6J mice, 1 week) fasting Fasting (e.g., 4-6 hours) To promote fatty acid oxidation acclimatize->fasting groups Group Assignment (Vehicle vs. D2-Decanoic Acid) fasting->groups admin Compound Administration (Oral Gavage) groups->admin sampling Time-Course Sample Collection (Blood, Urine, Tissues) admin->sampling extraction Metabolite Extraction (e.g., Folch method) sampling->extraction dmi Deuterium Metabolic Imaging (DMI) (Optional, for spatial resolution) sampling->dmi lcms LC-MS/MS Analysis (Targeted & Untargeted) extraction->lcms data_proc Data Processing & Analysis lcms->data_proc dmi->data_proc

Caption: A comprehensive workflow for an in vivo tracer study.

Protocol 1: Animal Study and Sample Collection
  • 1. Animal Model: C57BL/6J mice (n=5-8 per group/time point) are a standard choice. House animals with a 12-h light/dark cycle and provide ad libitum access to standard chow and water.

  • 2. Acclimatization & Fasting: Allow at least one week for acclimatization. Prior to dosing, fast the animals for 4-6 hours to deplete glycogen stores and upregulate fatty acid oxidation.[11]

  • 3. Grouping:

    • Group A (Control): Vehicle control (e.g., corn oil).

    • Group B (Tracer): Decanoic-2,2-D2 acid dissolved in vehicle.

  • 4. Dosing: Administer the compound via oral gavage at a dose of ~500 mg/kg.

  • 5. Sample Collection: Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

    • Blood: Collect via tail vein or cardiac puncture (terminal) into EDTA-coated tubes. Immediately centrifuge at 2000 x g for 15 min at 4°C to separate plasma.

    • Tissues: At terminal time points, perfuse animals with saline and rapidly excise tissues of interest (liver, heart, skeletal muscle, brain). Flash-freeze in liquid nitrogen.

    • Storage: Store all plasma and tissue samples at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
  • 1. Metabolite Extraction:

    • Plasma: Use protein precipitation. Add 4 volumes of ice-cold methanol to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.

    • Tissues: Homogenize ~50 mg of frozen tissue in a methanol/water solution. Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform) to separate polar and lipid fractions.

  • 2. LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites (TCA intermediates, amino acids) and a C18 reverse-phase column for lipids (fatty acids, acyl-CoAs).

  • 3. MS Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode for most organic acids.

  • 4. Data Acquisition: Use a targeted approach with a pre-defined inclusion list of expected labeled metabolites (M+1, M+2 isotopologues) to ensure sensitive detection.[9]

  • 5. Self-Validation: The inclusion of non-labeled standards in each run validates retention times and fragmentation patterns. The vehicle control group establishes the baseline natural abundance of isotopes, against which the enrichment in the tracer group is measured.

Section 6: Data Interpretation & Expected Outcomes

Analysis of the data will provide a quantitative picture of the metabolic fate of Decanoic-2,2-D2 acid.

Expected Quantitative Results:

  • Slower Disappearance of Parent Compound: The plasma concentration of Decanoic-2,2-D2 acid is expected to decrease more slowly than its non-deuterated analog due to the KIE on its catabolism.

  • Reduced Rate of Appearance of Downstream Metabolites: The appearance of labeled chain-shortened fatty acids (e.g., octanoic acid) and terminal products (e.g., labeled β-hydroxybutyrate) will be delayed and potentially blunted.

  • Isotopologue Distribution: Analysis will reveal the extent to which deuterium is incorporated into various metabolic pools over time.

Table 1: Hypothetical Pharmacokinetic & Metabolic Data
ParameterDecanoic Acid (Control)Decanoic-2,2-D2 Acid (Tracer)Rationale for Difference
Plasma Half-Life (t½) ~30 min~45 minKIE slows catabolism, reducing clearance.
Peak Plasma [C8-FA] 60 min90 minSlower β-oxidation delays production of C8.
Peak Plasma [D-BHB] 90 min120 minDelayed production of labeled acetyl-CoA.
% Deuterium in Glutamate N/A5% at 2 hoursLabeled acetyl-CoA enters the TCA cycle.

Conclusion

Decanoic-2,2-D2 acid is more than a simple tracer; it is a sophisticated tool for probing the kinetics of fatty acid oxidation in vivo. The deuterium label at the C-2 position introduces a predictable kinetic isotope effect, slowing the initial dehydrogenation step of β-oxidation. This allows researchers to quantify the flux through this critical energy-producing pathway and observe the downstream distribution of metabolic fragments with high precision. By combining careful in vivo experimental design with high-resolution analytical techniques like LC-MS/MS, scientists can gain unparalleled insights into the dynamic regulation of lipid metabolism in both healthy and diseased states. This guide provides the foundational principles and practical protocols to empower researchers to effectively utilize this powerful investigative molecule.

References

  • Decanoic Acid Stimulates Autophagy in D. discoideum - PMC - NIH. (2021).
  • Deuterium Metabolic Imaging – Back to the Future - PMC. (n.d.).
  • Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. (n.d.). MDPI.
  • Decanoic acid - chemeurope.com. (n.d.). Chemeurope.com.
  • Fatty acid β-oxid
  • Oxidation of Fatty Acids. (2024). Chemistry LibreTexts.
  • Biochemistry, Fatty Acid Oxidation. (2023).
  • Fatty Acid beta-Oxid
  • Beta oxid
  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023). Microbe Notes.
  • Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4. (n.d.).
  • In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. (2024). PubMed.
  • Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. (2024). PubMed Central.
  • Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated F
  • Capric acid - Wikipedia. (n.d.). Wikipedia.
  • Metabolic consequences of cellular exposure to decanoic acid. (n.d.). UCL Discovery.
  • Advanced methods in deuterium metabolic imaging. (2024).
  • Long-Term Moderate Increase in Medium-Chain Fatty Acids Intake Enhances Muscle Metabolism and Function in Mice. (n.d.). MDPI.
  • Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. (n.d.). PubMed.
  • Isotope effect on lipid peroxid
  • Metabolic Astrocytic Support with Decanoic Acid Enhances Energy Metabolism in Alzheimer's Disease Models. (n.d.). MDPI.
  • Triglycerides of medium-chain fatty acids: a concise review - PMC. (2022).
  • DECANOIC ACID - Ataman Kimya. (n.d.).

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Methodological & Application

Application Note: Decanoic-2,2-D2 Acid as an Internal Standard for Quantitative GC-MS Profiling of Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the use of Decanoic-2,2-D2 acid as an internal standard in GC-MS workflows. It addresses the specific mechanistic behavior of the isotope during fragmentation and chromatographic separation.

Executive Summary

Decanoic acid (C10:0), a medium-chain fatty acid (MCFA), is a critical biomarker in metabolic profiling and drug development, particularly for ketogenic therapeutics and mitochondrial disorder studies. Accurate quantification in complex biological matrices (plasma, cell culture media) is often compromised by matrix effects and extraction losses.

This guide details the deployment of Decanoic-2,2-D2 acid (Deuterated Capric Acid) as a stable isotope-labeled internal standard (SIL-IS). Unlike fully deuterated analogs (e.g., d19), the d2-analog offers a cost-effective yet mechanistically robust solution. This protocol leverages the McLafferty rearrangement to generate a distinct mass shift (+2 Da) in the base peak, ensuring interference-free quantitation.

Technical Principle & Mechanistic Insight

The Deuterium Isotope Effect in Mass Spectrometry

The selection of Decanoic-2,2-D2 is not arbitrary; it exploits specific fragmentation physics in Electron Ionization (EI).

  • Derivatization: Fatty acids are non-volatile and must be converted to Fatty Acid Methyl Esters (FAMEs) prior to GC analysis. Decanoic-2,2-D2 acid becomes Methyl Decanoate-2,2-D2 .

  • Fragmentation (McLafferty Rearrangement): In FAMEs, the dominant fragmentation pathway is the McLafferty rearrangement.[1] This mechanism involves the transfer of a

    
    -hydrogen to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    -
    
    
    carbon bond (C2-C3).[1]
    • Analyte (Native Methyl Decanoate): The fragment formed is the resonance-stabilized radical cation

      
       at m/z 74 .
      
    • Internal Standard (Methyl Decanoate-2,2-D2): The deuterium atoms are located at the

      
      -carbon (C2). Since the C2 carbon is retained in the McLafferty fragment, the resulting ion is 
      
      
      
      .
    • Result: A clean mass shift from m/z 74

      
       m/z 76 .
      
Chromatographic Behavior (Inverse Isotope Effect)

Deuterated compounds typically exhibit a slightly lower retention time (


) than their protium analogs due to the "Inverse Isotope Effect" (deuterium has a smaller molar volume, reducing Van der Waals interactions with the stationary phase).
  • Observation: Methyl Decanoate-2,2-D2 will elute slightly earlier (0.02 – 0.05 min) than native Methyl Decanoate on polar wax columns. This separation confirms the identity of the IS peak.

Visualization of Workflow & Mechanism

Figure 1: Analytical Workflow

G Sample Biological Sample (Plasma/Tissue) Spike IS Spiking (Decanoic-2,2-D2) Sample->Spike 10 µL IS Extract LLE Extraction (Isooctane/Hexane) Spike->Extract Acidification Deriv Derivatization (BF3-Methanol -> FAME) Extract->Deriv Dry & Reconstitute GC GC Separation (Wax Column) Deriv->GC Injection MS MS Detection (SIM: m/z 74 & 76) GC->MS Elution Data Quantitation (Ratio Area 74/76) MS->Data Integration

Caption: Step-by-step IDMS workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Figure 2: McLafferty Fragmentation Mechanism

G Sub1 Methyl Decanoate (Native) Precursor Frag1 Fragment Ion [CH2=C(OH)(OCH3)]+ Sub1->Frag1 Gamma-H Transfer C2-C3 Cleavage Mass1 m/z 74 (Base Peak) Frag1->Mass1 Sub2 Methyl Decanoate-2,2-D2 Internal Standard Frag2 Fragment Ion [CD2=C(OH)(OCH3)]+ Sub2->Frag2 Deuterium at C2 Retained Mass2 m/z 76 (Quantifier) Frag2->Mass2

Caption: Mechanistic origin of the mass shift. The alpha-carbons (C2) bearing the deuterium atoms are retained in the charged fragment.

Detailed Experimental Protocol

Materials & Reagents[2]
  • Analyte: Decanoic Acid (Standard).

  • Internal Standard: Decanoic-2,2-D2 Acid (98% atom D).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich).
    
  • Extraction Solvent: Isooctane (HPLC Grade).

  • Column: DB-WAX UI or equivalent (30m x 0.25mm x 0.25µm).

Preparation of Standards
  • Stock IS Solution: Dissolve Decanoic-2,2-D2 acid in methanol to a concentration of 1.0 mg/mL . Store at -20°C.

  • Working IS Solution: Dilute Stock IS to 50 µg/mL in methanol.

    • Note: The concentration of the IS should be within the middle 50% of the expected analyte concentration range to minimize response factor errors.

Sample Preparation (Extraction & Derivatization)

Critical Step: The IS must be added before any extraction to account for recovery losses.

  • Spiking: Aliquot 100 µL of sample (plasma/media) into a glass tube. Add 10 µL of Working IS Solution . Vortex for 10 seconds. Equilibrate for 5 mins.

  • Acidification: Add 100 µL of 1M HCl to protonate fatty acids (enhancing extraction efficiency).

  • LLE Extraction: Add 2 mL Isooctane. Vortex vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

  • Transfer: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
  • Derivatization (Methylation):

    • Add 500 µL of 14%

      
      -Methanol  to the dried residue.
      
    • Cap tightly and incubate at 60°C for 15 minutes .

    • Chemistry: This converts free fatty acids into FAMEs.

  • Quench & Re-extraction:

    • Cool to room temperature.

    • Add 500 µL of Saturated NaCl solution and 1 mL of Hexane.

    • Vortex and centrifuge.

    • Transfer the top Hexane layer (containing FAMEs) to a GC autosampler vial.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of FAMEs.
Injection Mode Split (10:1)Prevents column overload; improves peak shape.
Carrier Gas Helium, 1.0 mL/minConstant flow for stable retention times.
Oven Program 50°C (1 min)

10°C/min

240°C (5 min)
Slow ramp separates C10 from C8/C12 and matrix.
Transfer Line 250°CPrevents condensation before MS.
Source Temp 230°CStandard EI source temperature.
Acquisition SIM Mode Selected Ion Monitoring maximizes sensitivity.

SIM Table Settings:

  • Group 1 (6.00 - 9.00 min):

    • Target: Methyl Decanoate (Analyte)

      
      m/z 74.0  (Quant), 87.0 (Qual), 143.0 (Qual).
      
    • Target: Methyl Decanoate-2,2-D2 (IS)

      
      m/z 76.0  (Quant), 89.0 (Qual).
      
    • Dwell Time: 50-100 ms per ion.

Data Analysis & Validation

Identification Criteria
  • Retention Time: The IS peak (m/z 76) must elute within

    
     0.05 min of the Analyte peak (m/z 74). Expect the IS to be slightly earlier (Inverse Isotope Effect).
    
  • Ion Ratio: For the analyte, the ratio of m/z 74 to m/z 87 should match the reference standard within

    
     20%.
    
Quantification Calculation

Use the Response Factor (RF) method. Do not assume RF = 1.0 even for isotopes.



Calculate the concentration of the unknown sample (


):


Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over the range 1 µM – 200 µM.
    
  • Recovery: 85% – 115% (assessed by spiking pre- vs. post-extraction).

  • Precision: CV < 5% for intra-day replicates.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low IS Recovery Incomplete derivatization or evaporation loss.Ensure reaction vials are sealed tight during heating. Do not over-dry the hexane extract (volatile losses).
Peak Tailing Active sites in liner or column.Replace GC inlet liner; trim 10cm from column guard.
Interference at m/z 76 Co-eluting matrix contaminant.Check blank plasma. If interference exists, use m/z 89 (less intense but specific) as the IS quantifier.
Scrambling (H/D Exchange) Harsh acidic conditions.

-MeOH is generally safe. Avoid strong mineral acids (H2SO4) at high temps (>90°C) for prolonged periods.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry. Link

  • Quehenberger, O., et al. (2011). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. Link

  • Schuhmann, K., et al. (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids.[2] Analytical and Bioanalytical Chemistry. Link

  • Chowdhury, K. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.[3][4][5] Methods in Molecular Biology. Link

  • Théberge, C., et al. (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. Molecules. Link

Sources

sample preparation for Decanoic-2,2-D2 acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the sample preparation and analysis of Decanoic-2,2-D2 acid (Capric acid-d2), a stable isotope-labeled medium-chain fatty acid (MCFA). It is designed for analytical chemists and metabolic researchers requiring high-precision quantification of free fatty acids (FFAs) in biological matrices.

Part 1: Core Directive & Technical Rationale

Decanoic-2,2-D2 acid serves as a critical Internal Standard (IS) for normalizing extraction efficiency and ionization variability in mass spectrometry. Its specific deuteration at the


-carbon (C2 position) presents unique chemical constraints compared to terminal methyl-deuterated standards.

The Scientific "Why":

  • Alpha-Proton Acidity: The C2 protons of carboxylic acids are weakly acidic (pKa ~24). While stable under neutral/acidic conditions, they are susceptible to Hydrogen-Deuterium Exchange (HDX) under alkaline conditions (e.g., saponification).

    • Critical Rule: Decanoic-2,2-D2 is recommended primarily for Free Fatty Acid (FFA) profiling. If quantifying total fatty acids (requiring alkaline hydrolysis of triglycerides), the label may be partially lost to the solvent. For total fatty acid analysis, add this IS after hydrolysis or use a chain-labeled analog (e.g., Decanoic-d19).

  • Matrix Partitioning: As a medium-chain fatty acid (C10), decanoic acid exhibits significant water solubility compared to long-chain analogs (e.g., Palmitic C16). Standard lipid extraction protocols (Folch/Bligh-Dyer) often result in poor recovery of MCFAs into the chloroform layer.

    • Solution: This protocol utilizes a Methyl tert-butyl ether (MTBE) extraction or Acidified Iso-octane method to maximize C10 recovery.

Part 2: Sample Preparation Protocols

Protocol A: LC-MS/MS Analysis (High Throughput)

Target: Quantification of Free Decanoic Acid in Plasma/Serum.

Reagents:

  • IS Stock: Decanoic-2,2-D2 acid (1 mg/mL in Ethanol).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).

  • Precipitation Agent: Methanol (cold).

  • Mobile Phase Modifier: Ammonium Acetate (10 mM) in water/Acetonitrile.

Step-by-Step Workflow:

  • Sample Thawing & Spiking:

    • Thaw 50 µL of plasma on ice.

    • Add 10 µL of IS Working Solution (1 µg/mL Decanoic-2,2-D2 in MeOH).

    • Why: Adding IS before any solvent ensures it tracks extraction losses.

  • Protein Precipitation & Lipid Release:

    • Add 225 µL of ice-cold Methanol . Vortex for 10 seconds.

    • Mechanism: Methanol disrupts lipoprotein complexes, releasing FFAs.

  • Matyash Extraction (Modified for MCFAs):

    • Add 750 µL of MTBE . Vortex for 10 seconds.

    • Incubate on a shaker at 4°C for 10 minutes.

    • Add 188 µL of MS-grade Water to induce phase separation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery:

    • Collect the upper organic phase (MTBE) .

    • Note: Unlike Chloroform (bottom layer), MTBE is the top layer, making collection easier and reducing contamination from the protein pellet.

  • Reconstitution:

    • Evaporate MTBE under nitrogen at 30°C.

    • Reconstitute in 100 µL of 1:1 Methanol:Water .

    • Transfer to LC vial for ESI(-) MS/MS analysis.

Protocol B: GC-MS Analysis (High Sensitivity)

Target: Trace analysis using Negative Ion Chemical Ionization (NICI). Method:PFBBr Derivatization . Pentafluorobenzyl bromide (PFBBr) creates electron-capturing esters, boosting sensitivity by 100-1000x over standard FAMEs.

Reagents:

  • Derivatization Reagent: 1% PFBBr in Acetonitrile.

  • Catalyst: 1% Diisopropylethylamine (DIPEA) in Acetonitrile.

  • Extraction Solvent: Iso-octane.[1]

Step-by-Step Workflow:

  • Acidification & Extraction:

    • To 50 µL sample + IS, add 10 µL 1M HCl (Acidification protonates the carboxylate, driving it into the organic phase).

    • Extract with 200 µL Iso-octane . Vortex and centrifuge.

    • Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen.

  • Derivatization Reaction:

    • Add 25 µL of 1% PFBBr and 25 µL of 1% DIPEA .

    • Cap tightly and incubate at Room Temperature for 20 minutes .

    • Chemistry: The carboxylate attacks the PFBBr, displacing bromide. This "soft" reaction preserves the

      
      -deuterium label better than high-heat acidic methanolysis.
      
  • Cleanup:

    • Evaporate reagents under nitrogen.

    • Re-dissolve in 50 µL Iso-octane .

    • Inject 1 µL into GC-MS (NICI mode, Methane reagent gas).

Part 3: Visualization & Data

Workflow Diagram: LC-MS vs. GC-MS Pathways

SamplePrep cluster_LC Protocol A: LC-MS/MS (MTBE) cluster_GC Protocol B: GC-MS (PFBBr) Sample Biological Sample (Plasma/Serum) IS_Add Add IS: Decanoic-2,2-D2 Sample->IS_Add Precip Protein Ppt (MeOH) IS_Add->Precip High Throughput Acidify Acidify (HCl) & Iso-octane Extract IS_Add->Acidify High Sensitivity Extract_LC MTBE Extraction (Top Layer) Precip->Extract_LC Dry_LC Dry & Reconstitute (MeOH:H2O) Extract_LC->Dry_LC Analyze_LC LC-MS/MS (ESI Negative) Dry_LC->Analyze_LC Deriv Derivatize: PFBBr + DIPEA Acidify->Deriv Dry_GC Dry & Re-dissolve (Iso-octane) Deriv->Dry_GC Analyze_GC GC-MS (NICI Mode) Dry_GC->Analyze_GC

Caption: Dual-track workflow for Decanoic-2,2-D2 analysis. Protocol A utilizes MTBE for broad lipid profiling (LC-MS), while Protocol B uses PFBBr derivatization for ultra-sensitive trace detection (GC-MS).

Quantitative Performance Metrics
ParameterLC-MS/MS (ESI-)GC-MS (NICI-PFBBr)
Limit of Quantitation (LOQ) 10 - 50 ng/mL0.5 - 2 ng/mL
Linearity (R²) > 0.995> 0.998
Recovery (C10) 85 - 95% (MTBE)90 - 98% (Iso-octane)
Throughput High (10 min/sample)Moderate (30 min + Deriv)
IS Stability ExcellentGood (Avoid high heat)

Part 4: Quality Control & Troubleshooting

1. Isotope Contribution (Cross-Talk):

  • Issue: Natural Decanoic acid contains ~1.1% C13. High concentrations of analyte can contribute to the IS signal (M+2) if resolution is low.

  • Validation: Run a "Blanks + Analyte" sample (no IS) to measure the natural M+2 contribution. Ensure the IS concentration added is at least 5x higher than the M+2 contribution from the highest expected analyte concentration.

2. H/D Exchange Check:

  • Test: Incubate Decanoic-2,2-D2 in your extraction buffer for 4 hours. Analyze against a fresh standard.

  • Acceptance: < 5% loss of the D2 signal. If loss occurs, lower the temperature of evaporation or check for alkaline contaminants in glassware.

3. Matrix Effects (LC-MS):

  • Decanoic acid elutes early in Reverse Phase (C18). Phospholipids often co-elute, causing ion suppression.

  • Fix: Use a Diverter Valve to send the first 1-2 minutes of flow to waste, or switch to a C8 column to alter selectivity.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Retrieved from [Link]

  • Lipid Maps. (n.d.). Fatty Acid Mass Spectrometry Protocol (GC-MS).[1] Retrieved from [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Application Note. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Decanoic-2,2-D2 Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Loss (Back-Exchange) in


-Deuterated Fatty Acids
Product Focus:  Decanoic-2,2-D2 Acid (CAS: 62716-49-8)

Core Technical Directive

The Alpha-Position Vulnerability The stability of Decanoic-2,2-D2 acid is governed by the acidity of the protons (or deuterons) at the C2 (


) position. While the deuterium-carbon bond is stronger than the hydrogen-carbon bond (Primary Kinetic Isotope Effect), it is not immune to exchange.

The exchange mechanism is driven by keto-enol tautomerism . In the presence of any protic source (


, 

,

) and a catalyst (acid or base), the

-deuterons can be replaced by protons from the solvent. This process destroys the isotopic enrichment of your material before your experiment even begins.
Mechanism of Failure (Visualized)

The following diagram illustrates the pathway by which your deuterated reagent reverts to its non-deuterated form (


-incorporation).

DeuteriumExchange cluster_prevention Critical Control Point Start Decanoic-2,2-D2 (R-CD2-COOH) Enol Enol Intermediate (R-CD=C(OH)2) Start->Enol Protonation of Carbonyl AcidCat Acid Catalyst (H+) AcidCat->Enol Product Protiated Impurity (R-CHD-COOH) Enol->Product Tautomerization (H replaces D) Solvent Protic Solvent (H-OH / H-OR) Solvent->Product H-Source

Figure 1: Acid-catalyzed enolization pathway leading to H/D exchange. The Enol intermediate is the "leak" in the system where solvent protons can enter.

Troubleshooting & FAQs

Direct answers to common researcher issues.

Category A: Storage & Handling

Q: My neat material arrived frozen. Should I thaw it in a water bath? A: No. Decanoic acid (MP ~31°C) is a solid/semi-solid at room temperature. Thawing in a water bath increases the risk of condensation on the septum or cap.

  • Risk: Water introduction initiates autocatalytic exchange if trace acid is present.

  • Protocol: Allow the vial to equilibrate to room temperature inside a desiccator before opening.

Q: Can I store the material in solution? A: It is highly discouraged.

  • Why: Even aprotic solvents like DMSO or Chloroform can absorb atmospheric moisture over time. Water + trace impurities = slow exchange.

  • Recommendation: Store as neat material at 4°C or -20°C. Make fresh solutions immediately prior to use.

Category B: Solvent Selection & Formulation

Q: I need to dissolve this for an in vitro assay. Can I use Methanol or Ethanol? A: Avoid if possible. Alcohols are protic solvents.

  • The Chemistry: The hydroxyl proton of methanol (

    
    ) can exchange with the 
    
    
    
    -deuterons of the fatty acid (
    
    
    for
    
    
    -H, but activated by the carbonyl) if the pH drifts or if the solution is heated.
  • Alternative: Dissolve the stock in DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). These are aprotic and do not donate protons.

Q: My protocol requires an aqueous buffer. How do I prevent exchange? A: If water is unavoidable, you must control the pH and temperature strictly.

  • Danger Zone:

    
     (Acid catalyzed enolization) and 
    
    
    
    (Base catalyzed enolate formation).
  • Safe Zone: Maintain pH 7.0 – 7.4. At this pH, the carboxylic acid is deprotonated (Decanoate anion), and the negative charge electrostatically hinders the removal of the

    
    -deuteron, making it kinetically more stable than the free acid form.
    
Category C: Analytical Artifacts

Q: My NMR spectrum shows a signal at the


-position (approx. 2.3 ppm). Did my sample degrade? 
A:  Not necessarily. Check your NMR solvent.[1]
  • Issue: If you used

    
     (Methanol-d4) or 
    
    
    
    , the solvent itself might be exchanging with your sample during the measurement, or the solvent may contain residual HDO.
  • Verification: Run the sample in

    
      (Chloroform-d) or DMSO-
    
    
    
    . If the proton signal disappears or diminishes significantly compared to the protic solvent run, the "degradation" was an artifact of the analysis solvent.

Experimental Decision Matrix

Use this logic flow to select the correct solvent system for your experiments.

SolventSelection Start Experimental Requirement IsBiological Is this a Biological Assay? Start->IsBiological IsChemical Is this Chemical Synthesis/Analysis? Start->IsChemical BioSolvent Use DMSO Stock (1000x) Dilute into pH 7.4 Buffer IsBiological->BioSolvent Yes NeedProtic Is a protic solvent required? IsChemical->NeedProtic Warning Keep time in buffer < 4 hours Avoid extreme temperatures BioSolvent->Warning UseAprotic Use DCM, THF, or DMSO (Safest) NeedProtic->UseAprotic No UseProtic Use Deuterated Alcohols (CD3OD) Verify pH is neutral NeedProtic->UseProtic Yes

Figure 2: Solvent selection decision tree to minimize H/D exchange risk.

Validated Protocol: Preparation of Stable Stock Solution

Objective: Prepare a 10 mM stock solution of Decanoic-2,2-D2 acid for cellular assays with minimal isotopic dilution.

Reagents
  • Decanoic-2,2-D2 Acid (Neat, >98% D)[2][3]

  • Anhydrous DMSO (Stored over molecular sieves)

  • Argon or Nitrogen gas

Procedure
  • Equilibration: Remove the Decanoic-2,2-D2 vial from cold storage and place in a desiccator for 30 minutes to reach room temperature.

  • Weighing: Rapidly weigh the required amount (e.g., 1.74 mg for 1 mL of 10 mM) into an amber glass vial.

    • Note: Amber glass prevents light-induced radical degradation, though rare for saturated fatty acids, it is Good Laboratory Practice (GLP).

  • Solubilization: Add Anhydrous DMSO.

    • Critical Step: Do not vortex vigorously if the headspace is air. Swirl gently.

  • Inerting: Flush the headspace with Argon gas for 10 seconds to displace moisture-laden air.

  • Sealing: Cap tightly with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use it only as a secondary seal.

  • Usage: When diluting into aqueous media (e.g., cell culture media), perform the dilution immediately before adding to cells. Do not let the aqueous dilution sit on the bench for extended periods.

Comparative Stability Data

Estimated stability based on functional group chemistry and kinetic isotope effects.

ConditionSolvent SystemEstimated Stability (

)
Risk Level
Neat None (Argon atmosphere)> 2 YearsLow
Stock Solution Anhydrous DMSO6 Months (at -20°C)Low
Stock Solution Methanol (Protic)Days to WeeksHigh
Assay Media Water/Media (pH 7.4)Hours (< 24h)Moderate
Acidic Media 0.1 M HClMinutesCritical

Note:


 represents the time until isotopic enrichment drops below 99% of the original value.

References

  • Mechanism of Alpha-Exchange

    • Title: Alpha Substitution Reactions - Deuterium Exchange[4][5]

    • Source: Chemistry LibreTexts[6]

    • URL:[Link]

  • Compound Specifics (Decanoic-2,2-D2)

    • Title: Decanoic-2,2-D2 acid | C10H20O2 | CID 12209362[7]

    • Source: PubChem (NIH)
    • URL:[Link]

  • Minimizing Back-Exchange in Analysis

    • Title: Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment
    • Source: Journal of the American Society for Mass Spectrometry (via NIH/PMC)
    • URL:[Link]

  • pH Effects on Fatty Acids

    • Title: Subtle changes in pH affect the packing and robustness of f
    • Source: Soft M
    • URL:[Link]

Sources

calibration curve issues with Decanoic-2,2-D2 acid standards

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Calibration Curve Failures & Signal Instability Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

If you are experiencing non-linear calibration curves, shifting area ratios, or "disappearing" internal standards (ISTD) with Decanoic-2,2-D2 acid , you are likely encountering a specific chemical phenomenon inherent to the 2,2-labeled position. Unlike fully deuterated (d19) or carbon-labeled (


) standards, the 2,2-D2 label is chemically labile under specific common laboratory conditions.

This guide moves beyond generic troubleshooting to address the mechanistic root causes of failure specific to alpha-deuterated fatty acids.

Critical Alert: The Deuterium Exchange Mechanism

The Issue: Users frequently report that their ISTD signal degrades over time, or that they see "ghost" peaks appearing in the unlabeled decanoic acid channel.

The Cause: The deuterium atoms at the C2 position (alpha to the carboxylic acid) are acidic . In the presence of protic solvents (water, methanol) and a catalyst (base or acid), these deuteriums undergo keto-enol tautomerism , exchanging with Hydrogen atoms from the solvent.

  • Result 1: Loss of mass in the ISTD channel (Signal drops).

  • Result 2: Gain of mass in the analyte channel (False positive/Interference).

Mechanism Visualization

DeuteriumExchange cluster_legend Key Takeaway Start Decanoic-2,2-D2 (R-CD2-COOH) Inter Enolate Intermediate (Resonance Stabilized) Start->Inter Deprotonation (Loss of D+) End Decanoic-H2 (Unlabeled Artifact) Inter->End Reprotonation (Gain of H+) Solvent Protic Solvent (H2O / MeOH) Solvent->Inter Catalyst Base Catalyst (NaOH / KOH / High pH) Catalyst->Inter Accelerates Warning High pH + Water = Label Loss

Figure 1: Mechanism of Hydrogen-Deuterium (H/D) exchange at the alpha-carbon position. This reaction is rapid in basic conditions.

Module 1: Protocol Optimization & Stability

Q: My calibration curve slope is drifting during the run. Why?

A: You are likely processing samples in basic conditions. If your protocol involves saponification (using NaOH or KOH to cleave esters) or if your mobile phase pH is > 7.0, the D2 label is exchanging with H.

Corrective Action:

  • Avoid Base: Do not expose Decanoic-2,2-D2 to NaOH or KOH. If saponification is required for the analyte, add the ISTD after the saponification and neutralization steps.

  • Acidic Mobile Phase: Ensure your LC mobile phase is acidic (e.g., 0.1% Formic Acid or Acetic Acid). This suppresses the ionization of the alpha-proton, slowing the exchange rate significantly.

  • Solvent Choice: Store stock solutions in non-protic solvents like Acetonitrile (ACN) rather than Methanol (MeOH), as MeOH can participate in proton exchange more readily than ACN.

Q: Can I use this standard for alkaline hydrolysis workflows?

A: No. For workflows requiring high pH (e.g., total fatty acid analysis from lipids), you must switch to a metabolically stable isotope that does not have labels at acidic positions.

  • Recommended Alternative: Decanoic acid-1-

    
    C or a fully deuterated analog (Decanoic-d19 acid) where the bulk of the label is retained.
    

Module 2: Adsorption & Non-Linearity (Low End)

Q: My curve is linear at high concentrations but drops to zero at the low end (quadratic fit). Is the MS failing?

A: This is rarely an MS sensitivity issue; it is a Non-Specific Binding (NSB) issue. Decanoic acid is a medium-chain fatty acid (MCFA). It is highly lipophilic and will adhere to:

  • Borosilicate glass (via silanol groups).

  • Standard polypropylene pipette tips.

  • PTFE lines.

Corrective Action Protocol:

ComponentStandard MaterialRequired Material for MCFA
Vials Standard GlassSilanized Glass or Polypropylene (Low-Bind)
Solvent 100% AqueousMin. 50% Organic (ACN/MeOH)
Carrier None0.1% BSA (Bovine Serum Albumin)

The BSA Trick: If you must work in high aqueous content (e.g., wash steps), add 0.1% fatty-acid-free BSA to your solutions. The albumin acts as a "sacrificial" protein, coating the walls of the container so your Decanoic acid stays in solution.

Module 3: Troubleshooting Workflow

Use this logic flow to diagnose your specific calibration failure.

Troubleshooting Start Calibration Curve Failure Q1 Is the ISTD signal dropping across the run? Start->Q1 Q2 Is the pH > 7 or was Base used? Q1->Q2 Yes Q3 Is the issue only at low concentrations? Q1->Q3 No (ISTD Stable) Sol1 H/D Exchange Issue. Switch to Acidic Mobile Phase or 13C-Standard. Q2->Sol1 Yes Sol3 Ion Suppression. Check Matrix Effect. Dilute Sample. Q2->Sol3 No Sol2 Adsorption Issue. Use Silanized Vials & Increase Organic %. Q3->Sol2 Yes Q3->Sol3 No

Figure 2: Diagnostic decision tree for isolating the root cause of calibration failures.

Module 4: Mass Spectrometry Parameters

Q: I see a signal at [M-H]- but also at higher masses. What is happening?

A: Fatty acids are prone to forming dimers and adducts in Electrospray Ionization (ESI) negative mode.

  • Monomer:

    
     (m/z 173 for Decanoic-D2)
    
  • Dimer:

    
     (m/z 347 approx)
    

Optimization Guide:

  • Source Temperature: Increase source temperature (350°C - 500°C) to decluster dimers.

  • Cone Voltage: Optimize declustering potential (DP) to break up non-covalent dimers without fragmenting the carbon chain.

  • Mobile Phase Additives: Use Ammonium Acetate (5-10 mM) . The acetate ion helps drive the deprotonation

    
     while the ammonium prevents sodium adduct formation 
    
    
    
    .

References

  • Mechanism of Alpha-Proton Acidity & Exchange

    • Farmer, S.[1] (2023).[1] "Deuterium Exchange."[1][2][3][4] Chemistry LibreTexts.

    • Source:

  • Fatty Acid Analysis & Adsorption Issues

    • Shimadzu Application News. (2022).[1][5] "A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids."

    • Source:

  • Negative Ion ESI Optimization

    • Kruve, A., et al. (2017).[3][6] "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry.

    • Source:

  • Non-Specific Binding in LC-MS

    • Waters Corporation. (2019). "Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents."
    • Source:

Sources

Validation & Comparative

Comparative Guide: Decanoic-2,2-D2 Acid vs. 13C-Labeled Decanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of lipidomics and drug metabolism pharmacokinetics (DMPK), the choice between Decanoic-2,2-D2 acid (Deuterated) and 13C-labeled Decanoic acid is not merely about availability—it is a strategic decision between modifying metabolic kinetics and tracking metabolic flux .

  • Decanoic-2,2-D2 Acid is a functional probe. By placing deuterium at the alpha-carbon (C2), you invoke the Kinetic Isotope Effect (KIE), specifically slowing down the first step of beta-oxidation. This makes it ideal for stability enhancement studies ("Deuterium Switch") and mechanistic elucidation of rate-limiting steps.

  • 13C-Labeled Decanoic Acid is a passive tracer. It mimics the natural isotopologue perfectly in terms of reaction rates but provides a distinct mass signature. It is the gold standard for Metabolic Flux Analysis (MFA) and absolute quantification (Internal Standards) where retention time shifts must be avoided.

Part 1: Technical Specifications & Physical Properties

The following table contrasts the fundamental properties relevant to analytical chemistry and biochemistry.

FeatureDecanoic-2,2-D2 Acid13C-Labeled Decanoic Acid (e.g., 1-13C)
Chemical Formula CH3(CH2)7CD2 COOHCH3(CH2)813C OOH (for 1-13C)
Primary Utility Pharmacokinetics (PK), Metabolic Stability, KIE StudiesMetabolic Flux Analysis (MFA), Internal Standard (IS)
Kinetic Isotope Effect Significant (Primary KIE) .[1][2][3] C-D bond is stronger than C-H.Negligible . 13C behaves kinetically identical to 12C.
Chromatographic Behavior Shifted . Deuterium often causes slightly earlier elution (LC/GC) due to reduced lipophilicity/volume.Identical . Co-elutes perfectly with the endogenous analyte.
Mass Shift +2 Da (nominal)+1 Da per 13C atom
Metabolic Fate Resists dehydrogenation at C2; prolongs half-life.Metabolized at the same rate; label is incorporated downstream.
MS Fragmentation (McLafferty) m/z 62 (Retains D2 in the rearrangement fragment).m/z 61 (If 1-13C is used, the carboxyl carbon is retained).

Part 2: Mechanism of Action & The Kinetic Isotope Effect

To understand why you choose one over the other, you must visualize the interaction with Acyl-CoA Dehydrogenase , the gatekeeper enzyme of mitochondrial beta-oxidation.

The Deuterium Blockade (KIE)

The enzyme initiates oxidation by abstracting a proton from the alpha-carbon (C2) and transferring a hydride from the beta-carbon (C3) to FAD.

  • C-H Bond Energy: ~98 kcal/mol

  • C-D Bond Energy: ~100 kcal/mol

This small energy difference results in a Primary Kinetic Isotope Effect (kH/kD ≈ 2–7) . The enzyme struggles to break the C-D bond, significantly slowing the reaction. This is utilized in drug development to improve the metabolic stability of fatty acid-based therapeutics.

Diagram: Beta-Oxidation Blockade

The following diagram illustrates the mechanistic divergence at the Acyl-CoA Dehydrogenase step.

BetaOxidationKIE Figure 1: Mechanistic divergence in Beta-Oxidation. 13C allows flux; D2 creates a kinetic roadblock. Substrate Decanoyl-CoA (C2-Labeled) Enzyme Acyl-CoA Dehydrogenase Substrate->Enzyme Binds Active Site Product13C Trans-2-Decenoyl-CoA (Label Retained) Enzyme->Product13C 13C Label (Normal Rate) ProductD2 Metabolic Stability Increased Half-life Enzyme->ProductD2 2,2-D2 Label (Rate Slowed/Blocked)

Figure 1: Mechanistic divergence in Beta-Oxidation. 13C allows flux; D2 creates a kinetic roadblock.

Part 3: Application Guide

Metabolic Flux Analysis (MFA)

Choice: 13C-Labeled Decanoic Acid Why: In MFA, you must measure the flow of carbon through a pathway without disturbing the pathway itself.

  • Protocol Insight: Using [U-13C]Decanoic acid allows researchers to trace the carbon backbone into the TCA cycle (labeling Citrate, Malate) or into lipid synthesis pathways.

  • Contraindication: Using D2 here would yield erroneous flux data because the tracer itself metabolizes slower than the endogenous fatty acids, leading to an underestimation of oxidation rates.

Pharmacokinetics (PK) & Stability

Choice: Decanoic-2,2-D2 Acid Why: To determine if alpha-oxidation or beta-oxidation initiation is the rate-limiting step in clearance.

  • The "Deuterium Switch": If replacing H with D at C2 significantly increases the half-life (t1/2) of the molecule in microsomes, it confirms that C-H bond cleavage at this position is the primary metabolic soft spot. This is a critical validation step in designing deuterated drugs.

Quantification (Internal Standards)

Choice: 13C-Labeled (Preferred) vs. D2 (Economical)

  • The "Cross-Talk" Risk: 13C standards are preferred for LC-MS/MS because they co-elute with the analyte. Deuterated standards often elute slightly earlier (chromatographic isotope effect). If the matrix contains interfering substances that elute early, the D2 standard might undergo ion suppression different from the analyte, compromising accuracy.

  • Recommendation: Use 13C for GLP/clinical assays. Use D2 for discovery-phase screening where cost is a driver, but ensure chromatographic resolution is sufficient.

Part 4: Experimental Protocols

Protocol A: Assessment of Metabolic Stability (Microsomal Incubation)

Objective: Determine the Intrinsic Clearance (CLint) difference between native and D2-labeled decanoic acid.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).

  • Analytes: Decanoic Acid (Unlabeled) and Decanoic-2,2-D2 Acid.

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL) with buffer at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Spike: Add substrate (1 µM final conc). Run separate incubations for Native and D2 to avoid competition effects, or co-incubate for competitive inhibition data.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    • KIE Calculation:

      
      
      
Protocol B: LC-MS/MS Quantification Workflow

The following diagram outlines the decision process for selecting the correct standard and the quantification workflow.

QuantificationWorkflow Figure 2: Internal Standard Selection Workflow for Mass Spectrometry. Start Start: Quantify Decanoic Acid SelectIS Select Internal Standard Start->SelectIS Choice13C 13C-Decanoic Acid (High Precision) SelectIS->Choice13C Clinical/GLP ChoiceD2 Decanoic-2,2-D2 (Cost Effective) SelectIS->ChoiceD2 Discovery LCMethod LC-MS/MS Method (C18 Column, Neg Mode) Choice13C->LCMethod ChoiceD2->LCMethod Result13C Co-elution: No Matrix Effect Correction Needed LCMethod->Result13C ResultD2 Shifted RT: Check for Ion Suppression LCMethod->ResultD2

Figure 2: Internal Standard Selection Workflow for Mass Spectrometry.

Part 5: Data Presentation & MS Fragmentation

When analyzing these compounds via GC-MS (EI) or LC-MS/MS, the fragmentation patterns provide the definitive identification.

Table 2: Key Mass Spectrometry Ions (Electron Ionization)

Fragment TypeUnlabeled Decanoic Acid (m/z)Decanoic-2,2-D2 Acid (m/z)Explanation
Molecular Ion [M]+ 172174Shift of +2 Da due to two Deuteriums.
McLafferty Rearrangement 60 62 The classic McLafferty fragment involves the alpha and beta carbons. Since C2 is deuterated, the fragment (C2H2D2O2) shifts by +2.
[M-OH]+ 155157Loss of hydroxyl group; D2 label remains on the acyl chain.
[M-43]+ (Propyl loss) 129131Loss of terminal propyl; alpha-D2 remains.

Expert Note: In LC-MS (ESI Negative), you will primarily monitor the [M-H]- parent ions: 171.1 (Native) vs 173.1 (D2).

References

  • Ghoshal, K., & Theil, E. C. (2014). Metabolic Flux Analysis of Fatty Acid Metabolism. Journal of Lipid Research.

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Drug Metabolism and Toxicity. Chemical Research in Toxicology.

  • Antoniewicz, M. R. (2018).[4] A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.

  • NIST Mass Spectrometry Data Center . Decanoic Acid Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Cambridge Isotope Laboratories . Stable Isotope Standards for Mass Spectrometry.

Sources

Analytical Method Validation Guide: Decanoic-2,2-D2 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative metabolomics and pharmaceutical bioanalysis, the choice of Internal Standard (IS) determines the robustness of the assay. Decanoic-2,2-D2 acid (Capric acid-d2) represents a specialized subclass of stable isotope-labeled standards. Unlike uniformly labeled (


) standards, which are cost-prohibitive for high-throughput screening, or structural analogues (e.g., nonadecanoic acid), which fail to correct for specific matrix effects, Decanoic-2,2-D2 offers a balance of chemical mimicry  and spectral distinctiveness .

This guide validates the use of Decanoic-2,2-D2 acid in GC-MS and LC-MS workflows, focusing on its superiority over external standardization and structural analogues, while addressing the critical chemical limitations regarding deuterium exchange at the


-carbon position.

Part 1: The Case for Isotope Dilution (IDMS)

Mechanism of Action

The primary challenge in fatty acid analysis—particularly in plasma or cell lysate—is matrix interference .

  • GC-MS: Injection variability and derivatization efficiency fluctuations.

  • LC-MS: Ion suppression/enhancement caused by co-eluting phospholipids.[1]

Decanoic-2,2-D2 acid functions via Isotope Dilution Mass Spectrometry (IDMS) . Because it is chemically identical to native Decanoic acid (C10:[2]0) except for the mass shift (+2 Da), it co-elutes (or elutes in immediate proximity) with the analyte. This allows it to experience the exact same extraction losses, derivatization inefficiencies, and ionization suppression as the target analyte, providing a self-correcting quantification system.

Comparison: Decanoic-2,2-D2 vs. Alternatives
FeatureExternal StandardStructural Analogue (e.g., C19:0)Decanoic-2,2-D2 AcidUniform

C-Labeled
Extraction Correction NoneGood (if chemical properties align)Excellent (Identical solubility)Excellent
Derivatization Correction NoneVariable (Kinetic isotope effects rare)Excellent (Same reaction kinetics)Excellent
Matrix Effect Correction NonePoor (Different Retention Time)High (Co-elution/Proximal elution)Perfect Co-elution
Cost LowLowModerate High
Mass Shift N/ALarge (easy to resolve)+2 Da (Requires high spectral resolution)+10 Da (Distinct)

Part 2: Critical Protocol & "The Alpha-Proton Trap"

WARNING: Senior Scientist Insight The specific labeling of Decanoic-2,2 -D2 acid places the deuterium atoms on the


-carbon (adjacent to the carbonyl group). This position is chemically active (acidic) and subject to keto-enol tautomerism.

The Trap: Standard fatty acid derivatization often uses alkaline transesterification (e.g., KOH in Methanol). Under these basic conditions, the


-protons (and deuterons) become exchangeable with the solvent.
  • Result: If you use KOH/MeOH, you will wash off the Deuterium label, converting your IS back into native Decanoic acid (M+0), ruining the assay.

The Solution: You must use Acid-Catalyzed Esterification (e.g.,


-Methanol or HCl-Methanol) or mild activation methods (EDC/NHS) to preserve the C2 deuterium label.
Validated Workflow Diagram

The following workflow illustrates the correct processing path to maintain label integrity.

IDMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: Decanoic-2,2-D2 Sample->Spike  Precision Step Extract LLE Extraction (Hexane/Isopropanol) Spike->Extract  Equilibration Deriv Derivatization (CRITICAL: Acid-Catalyzed) BF3-MeOH, 60°C, 10 min Extract->Deriv  Phase Separation GCMS GC-MS Analysis SIM Mode Deriv->GCMS  Injection Data Quantification Area Ratio (Analyte/IS) GCMS->Data  m/z 76 (D2) vs 74 (H)

Caption: Validated IDMS workflow emphasizing the critical acid-catalyzed derivatization step to prevent deuterium exchange.

Part 3: Validation Data & Performance

The following data summarizes a comparative validation study (simulated based on typical IDMS performance characteristics) adhering to FDA Bioanalytical Method Validation guidelines.

Linearity and Range
  • Method: GC-MS (Single Ion Monitoring).[3]

  • Ions Monitored: m/z 143 (Native FAME) and m/z 145 (D2-FAME).

  • Range: 0.5 µM to 200 µM.

ParameterResultAcceptance Criteria (FDA)
Correlation (

)
> 0.998

Slope Precision 2.1% RSDN/A
Weighting

Appropriate for wide dynamic range
Matrix Effect & Recovery Comparison

This table demonstrates the core advantage of Decanoic-2,2-D2 over an external standard in human plasma.

Analyte (Spiked at 50 µM)MethodMatrix Factor (MF)Recovery (%)Precision (% CV)
Decanoic Acid External Std0.65 (Suppression)72%14.5%
Decanoic Acid Decanoic-2,2-D2 IS 0.98 (Corrected) 98% 3.2%

Note: The External Standard method shows significant ion suppression (MF < 1.0) and lower precision. The D2 IS corrects the MF to near unity.

Part 4: Detailed Method Validation Protocol

To achieve the results above, follow this specific protocol.

Materials
  • Analyte: Decanoic Acid (C10:0).

  • Internal Standard: Decanoic-2,2-D2 Acid (98 atom % D).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (Acid catalyst).
    
Step-by-Step Procedure
  • Sample Prep: Aliquot 100 µL of plasma into a glass tube.

  • IS Addition: Add 10 µL of Decanoic-2,2-D2 working solution (100 µM). Vortex for 30s. Crucial: Allow 10 min equilibration.

  • Extraction: Add 2 mL Hexane:Isopropanol (3:2). Vortex 5 min. Centrifuge 3000g for 5 min.

  • Transfer: Transfer supernatant to a clean tube. Evaporate to dryness under

    
    .
    
  • Derivatization (The Safety Lock):

    • Add 200 µL

      
      -Methanol .
      
    • Incubate at 60°C for 10 minutes . (Do not exceed time/temp to minimize D/H exchange risk even in acid).

    • Add 200 µL Water and 200 µL Hexane to stop reaction.

    • Vortex and transfer the Hexane layer to a GC vial.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent.

    • Carrier: Helium, 1 mL/min.

    • Temp Program: 70°C (1 min) -> 20°C/min -> 280°C.

    • SIM Ions (Methyl Esters):

      • Decanoic Acid Methyl Ester: m/z 74 (McLafferty), 87 , 143 (M-31).

      • Decanoic-2,2-D2 Methyl Ester: m/z 76 (Shifted McLafferty), 145 .

Decision Matrix: When to use D2?

Use this logic flow to determine if Decanoic-2,2-D2 is the right tool for your specific assay.

Decision_Tree Start Start: Select IS for Fatty Acid Analysis Q1 Is the sample matrix complex? (Plasma, Tissue, Urine) Start->Q1 Q2 Is high-resolution MS available? (Orbitrap/Q-TOF) Q1->Q2 Yes Res1 Use External Std (Simple buffers only) Q1->Res1 No Q3 Is cost a primary constraint? Q2->Q3 Yes Res2 Use Decanoic-2,2-D2 (Best Balance) Q2->Res2 No (Unit Res GC-MS) Q3->Res2 Moderate Budget Res3 Use U-13C Labeled (Gold Standard) Q3->Res3 No (Performance Critical) Res4 Use Structural Analog (C19:0) Q3->Res4 Yes (Very Low Budget)

Caption: Decision matrix for selecting the appropriate Internal Standard based on instrumentation and budget.

Part 5: Troubleshooting & Stability

Isotope Effect on Retention Time

In Gas Chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts (Inverse Isotope Effect).

  • Observation: Decanoic-2,2-D2 may elute 0.02 - 0.05 minutes before native Decanoic acid.

  • Action: Ensure your integration window is wide enough to capture both, or set specific windows for the target and IS if they are fully resolved.

Label Stability (The "M-1" Peak)

If you observe a high abundance of "M-1" in your IS spectrum (loss of one Deuterium), check your derivatization conditions.

  • Cause: Presence of water or base during heating.

  • Fix: Use fresh, anhydrous

    
    -MeOH and store reagents in a desiccator.
    

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[2][5][6][7] Decanoic acid-2,2-d2 Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Schriewer, A., et al. (2013). Limitations of deuterated internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry.
  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society.

Sources

A Senior Application Scientist's Guide to Decanoic-2,2-D2 Acid: A Comparative Review of its Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotopes in Modern Research

In the landscape of quantitative bioanalysis and metabolic research, stable isotope-labeled compounds are indispensable tools. Their ability to act as internal standards in mass spectrometry and as tracers in metabolic pathways provides a level of precision and accuracy unattainable with other methods.[1] Among these, deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, have long been a cost-effective and widely used option. This guide focuses on a specific deuterated medium-chain fatty acid, Decanoic-2,2-D2 acid, providing a critical evaluation of its primary applications, a comparison with viable alternatives, and detailed experimental protocols for its effective use.

Decanoic acid, a saturated 10-carbon fatty acid, is a molecule of significant biological interest. It is a major constituent of medium-chain triglycerides (MCTs) and has been implicated in various physiological processes, including energy metabolism and neurological functions.[2][3] Consequently, the accurate quantification of decanoic acid and the elucidation of its metabolic fate are crucial in many areas of research.

This guide will delve into the two principal applications of Decanoic-2,2-D2 acid: its role as an internal standard for quantitative analysis and its potential as a tracer for metabolic studies. We will critically compare its performance against other stable isotope-labeled and non-labeled standards, providing you with the necessary information to make informed decisions for your experimental designs.

Section 1: Decanoic-2,2-D2 Acid as an Internal Standard in Mass Spectrometry

The most prevalent application of Decanoic-2,2-D2 acid is as an internal standard for the precise quantification of endogenous decanoic acid in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for analyte loss and variations in instrument response.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. Since the labeled standard is chemically identical to the analyte, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the isotopic standard, one can accurately calculate the concentration of the analyte in the original sample.

Figure 1: Workflow for quantitative analysis using an internal standard.
Performance Comparison with Alternative Internal Standards

The choice of an internal standard is a critical decision in method development. While Decanoic-2,2-D2 acid is a suitable option, it is essential to consider its performance relative to other available standards.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Deuterated Fatty Acid Decanoic-2,2-D2 acid - Chemically very similar to the analyte. - Generally more affordable than 13C-labeled standards.- Potential for a slight chromatographic shift (earlier elution) compared to the non-deuterated analyte, which can be problematic if co-eluting matrix components cause differential ion suppression.[4] - Risk of H/D back-exchange under certain analytical conditions, although generally stable.
13C-Labeled Fatty Acid 13C10-Decanoic acid- Co-elutes perfectly with the analyte, providing the most accurate correction for matrix effects.[4] - No risk of isotopic scrambling.- Typically more expensive to synthesize and purchase.[5]
Odd-Chain Fatty Acid Heptadecanoic acid (C17:0), Nonadecanoic acid (C19:0)- Commercially available and relatively inexpensive. - Structurally similar to even-chain fatty acids.- Not chemically identical to the analyte, leading to potential differences in extraction recovery, derivatization efficiency, and ionization response.[6] - May be endogenously present in some biological samples, which would interfere with quantification.[7]

Expert Insight: While 13C-labeled internal standards are often considered the "gold standard" due to their identical chromatographic behavior, the practical choice frequently comes down to a balance of performance and cost. For many applications, the slight chromatographic shift of a deuterated standard like Decanoic-2,2-D2 acid is manageable and does not significantly impact the accuracy of the results, especially with modern, high-resolution chromatography. However, for complex matrices with significant ion suppression, a 13C-labeled standard may be necessary to achieve the required level of accuracy. Odd-chain fatty acids should be used with caution and their absence in the sample matrix must be verified.

Experimental Protocol: Quantification of Decanoic Acid in Human Plasma using GC-MS

This protocol is adapted from established methods for fatty acid analysis and is suitable for the quantification of decanoic acid in human plasma using Decanoic-2,2-D2 acid as an internal standard.

Materials:

  • Human plasma (collected with EDTA)

  • Decanoic-2,2-D2 acid (Internal Standard)

  • Decanoic acid (for calibration curve)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (HPLC grade)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a glass tube, add 100 µL of plasma.

    • Add 10 µL of a 10 µg/mL solution of Decanoic-2,2-D2 acid in methanol.

    • Add 2 mL of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 50 µL of pyridine.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Decanoic acid-TMS ester: m/z (target and qualifier ions)

        • Decanoic-2,2-D2 acid-TMS ester: m/z (target and qualifier ions, typically m/z + 2)

  • Quantification:

    • Prepare a calibration curve by derivatizing known amounts of decanoic acid with a fixed amount of Decanoic-2,2-D2 acid.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Use the linear regression of the calibration curve to determine the concentration of decanoic acid in the unknown samples.

Figure 2: Experimental workflow for GC-MS quantification.

Section 2: Decanoic-2,2-D2 Acid as a Metabolic Tracer

Beyond its role as an internal standard, Decanoic-2,2-D2 acid can potentially be used as a tracer to study the metabolic fate of decanoic acid in vivo and in vitro. By introducing the labeled fatty acid into a biological system, researchers can track its incorporation into complex lipids, its catabolism through β-oxidation, and its potential elongation or desaturation.[1]

Principles of Stable Isotope Tracing in Metabolic Research

Metabolic tracer studies involve administering a stable isotope-labeled substrate and monitoring the appearance of the label in downstream metabolites over time. This allows for the determination of metabolic fluxes and the elucidation of pathway activities. Deuterium-labeled fatty acids are particularly useful for tracing studies as the deuterium atoms can be detected by mass spectrometry, providing a clear signal of the tracer's metabolic journey.[8]

G Oral_IV_Admin Oral or IV Administration of Decanoic-2,2-D2 Acid Absorption_Distribution Absorption & Distribution Oral_IV_Admin->Absorption_Distribution Metabolic_Pathways Cellular Metabolic Pathways Absorption_Distribution->Metabolic_Pathways Incorporation Incorporation into Complex Lipids Metabolic_Pathways->Incorporation Beta_Oxidation β-Oxidation Metabolic_Pathways->Beta_Oxidation Elongation_Desaturation Elongation/Desaturation Metabolic_Pathways->Elongation_Desaturation Analysis Mass Spectrometric Analysis of Labeled Metabolites Incorporation->Analysis Beta_Oxidation->Analysis Elongation_Desaturation->Analysis

Figure 3: Metabolic fate of deuterated decanoic acid.
Comparison with 13C-Labeled Tracers for Metabolic Flux Analysis

While deuterated tracers are valuable for qualitative and semi-quantitative tracing studies, 13C-labeled substrates are generally preferred for quantitative metabolic flux analysis (MFA).

Tracer TypeAdvantages for Metabolic StudiesDisadvantages for Metabolic Studies
Deuterated (e.g., Decanoic-2,2-D2 acid) - Can be used to trace the backbone of the fatty acid. - Can provide insights into fatty acid oxidation, as the release of deuterium into the body water pool can be monitored.[1]- The kinetic isotope effect, where C-D bonds are stronger than C-H bonds, can slightly alter the rate of metabolic reactions, potentially leading to an underestimation of metabolic fluxes.[9] - Positional information of the label can be lost during certain metabolic transformations.
13C-Labeled - Minimal kinetic isotope effect, leading to more accurate flux measurements. - The position of the 13C label can be precisely tracked through metabolic pathways using techniques like NMR and mass spectrometry, providing detailed information on carbon transitions.- Generally more expensive than deuterated counterparts.

Expert Insight: For studies aiming to qualitatively trace the metabolic fate of decanoic acid, such as its incorporation into different lipid classes, Decanoic-2,2-D2 acid is a viable and cost-effective option. However, for rigorous quantitative metabolic flux analysis, where the precise measurement of reaction rates is critical, 13C-labeled decanoic acid would be the more appropriate choice to minimize the impact of kinetic isotope effects.

Pharmacokinetic Considerations

The deuteration at the C-2 position is not expected to significantly alter the absorption and distribution of decanoic acid. However, the kinetic isotope effect could potentially slow down the initial step of β-oxidation, which involves the formation of a double bond at the α-β position. This might lead to a slightly longer half-life and altered metabolite profile compared to its non-deuterated counterpart. Further pharmacokinetic studies are needed to quantify these potential effects.

Section 3: Synthesis and Characterization

The synthesis of Decanoic-2,2-D2 acid is crucial for ensuring its purity and isotopic enrichment, which are critical for its use as an internal standard and tracer.

General Synthesis Approach

A common method for the synthesis of α,α-dideuterated carboxylic acids involves the deuteration of a malonic acid derivative followed by decarboxylation.

Figure 4: A general synthetic route to Decanoic-2,2-D2 acid.

This method allows for high levels of deuterium incorporation at the α-position. The resulting Decanoic-2,2-D2 acid can then be purified by distillation or chromatography.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of synthesized Decanoic-2,2-D2 acid must be rigorously confirmed before its use.

  • Mass Spectrometry (MS): Confirms the molecular weight and the incorporation of two deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The absence of a signal for the α-protons confirms successful deuteration.

    • 13C NMR: The signal for the α-carbon will show a characteristic triplet due to coupling with deuterium.

    • 2H NMR: A signal corresponding to the α-deuterons will be present.

  • Gas Chromatography (GC): Assesses the chemical purity of the compound.

Commercial suppliers of Decanoic-2,2-D2 acid typically provide a certificate of analysis detailing the chemical and isotopic purity.

Conclusion: A Versatile Tool with Important Considerations

Decanoic-2,2-D2 acid is a valuable and widely accessible tool for researchers in various scientific disciplines. Its primary application as an internal standard in mass spectrometry provides a reliable method for the accurate quantification of decanoic acid. While the potential for a slight chromatographic shift exists compared to its 13C-labeled counterpart, for many applications, this is a manageable issue that is offset by its lower cost.

As a metabolic tracer, Decanoic-2,2-D2 acid offers a means to qualitatively track the fate of decanoic acid in biological systems. However, for quantitative metabolic flux analysis, the potential for kinetic isotope effects should be considered, and 13C-labeled tracers may be more appropriate.

Ultimately, the choice of whether to use Decanoic-2,2-D2 acid or an alternative will depend on the specific requirements of the experiment, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. By understanding the principles behind its application and its performance characteristics relative to other standards, researchers can confidently employ Decanoic-2,2-D2 acid to generate high-quality, reproducible data.

References

  • Kim, D. H., et al. (2018). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 10(45), 5436-5444.
  • ResearchGate. Which internal standard? Deuterated or C13 enriched?. [Link]

  • Rohwedder, W. K., et al. (1990). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Lipids, 25(7), 401-405.
  • Gagnon, D. (2022). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Frontiers in Physiology, 13, 849887.
  • PubChem. CID 135373094 | C10H20O2. [Link]

  • NIST. n-Decanoic acid. [Link]

  • Wanten, G. J., & Naber, A. H. (2004). Cellular and physiological effects of medium-chain triglycerides. Mini reviews in medicinal chemistry, 4(8), 847-857.
  • Damiano, F., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience, 14, 783.
  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

  • Hesketh, J. E., et al. (2017). Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. Polymers, 9(12), 693.
  • Phinney, C. S., et al. (2020). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
  • Stokvis, E., et al. (2007). Which internal standard? Deuterated or C13 enriched?. Rapid Communications in Mass Spectrometry, 21(17), 2861-2868.
  • ResearchGate. Use of lipid tracers to track fatty acid flux in humans and animal models of NAFLD. [Link]

  • ResearchGate. Synthesis of Polymerization of New Derivative of 2-Decanoic Acid Extracted from Coriander Seed. [Link]

  • ResearchGate. 1 H NMR (400 MHz) spectra of decanoic acid-modified CeO 2 nanoparticles... [Link]

  • ResearchGate. Odd chain fatty acid as internal standard?. [Link]

  • Tsujino, S., et al. (2021). Effect of Continuous Ingestion of 2 g of Medium-Chain Triglycerides on Substrate Metabolism during Low-Intensity Physical Activity. Nutrients, 13(11), 3915.
  • Ogasawara, H., et al. (2022). Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle. Bio-protocol, 12(7), e4387.
  • Bolleddula, J., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 603-611.
  • Liu, Y., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology, 13, 977935.
  • ResearchGate. A stereoselective synthesis of α-deuterium-labelled (S)-α-amino acids. [Link]

  • Wikipedia. Isotope effect on lipid peroxidation. [Link]

  • Metagenics Institute. Science Review: Metabolic Effects of Medium-Chain Triglycerides. [Link]

  • Sidossis, L. S. (2010). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 51(10), 2777-2784.
  • ResearchGate. Medium chain triglycerides (MCT): State‐of‐the‐art on chemistry, synthesis, health benefits and applications in food industry. [Link]

  • Liu, Y., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology, 13, 977935.
  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]

  • Wang, M., et al. (2020). Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease Rat as a Case Study. Molecules, 25(21), 5036.
  • Fielding, B. A., & Frayn, K. N. (2003). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes. Endocrinology and Metabolism Clinics of North America, 32(4), 865-880.
  • Klawitter, J., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6405-6412.
  • NIST. n-Decanoic acid. [Link]

  • Adamowicz, J., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Scientific reports, 12(1), 7380.
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Safety Operating Guide

Proper Disposal Procedures: Decanoic-2,2-D2 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decanoic-2,2-D2 acid (CAS: 62716-49-8) is a stable, isotope-labeled medium-chain fatty acid.[1] While chemically similar to its non-deuterated parent (Capric acid), its disposal requires strict adherence to organic chemical waste protocols due to its skin/eye irritant properties and long-term aquatic toxicity .

Immediate Action Directive: Do not discharge into municipal sewage or sinks. The primary disposal route is high-temperature incineration via an approved hazardous waste contractor.

Chemical Profile & Hazard Vectoring

Before handling waste, validate the material against these specifications to ensure compatibility with waste streams.

ParameterSpecification
Chemical Name Decanoic-2,2-D2 acid (Capric acid-d2)
CAS Number 62716-49-8 (Labeled); 334-48-5 (Unlabeled)
Molecular Formula

Physical State Crystalline solid or liquid (Melting Point: ~31°C)
Solubility Insoluble in water; Soluble in ethanol, chloroform, organic solvents.[1][2]
Hazard Class Irritant (Skin/Eye) ; Aquatic Chronic 3
RCRA Status Not P- or U-listed; Evaluate for Corrosivity (D002) if in solution.

Critical Hazard Insight: Unlike strong mineral acids, Decanoic-2,2-D2 acid is a weak acid (


). However, it acts as a surfactant. Inappropriate disposal down drains can cause "soap scum" blockages and emulsify other hazardous residues in plumbing, creating secondary contamination risks [1].
Disposal Protocol: The "Cradle-to-Grave" Workflow
Phase A: Waste Characterization & Segregation

Isotope-labeled compounds are often expensive and used in small quantities (milligrams). However, disposal protocols are dictated by chemical toxicity, not isotopic cost.

  • Pure Compound: Segregate as "Solid Organic Waste" or "Liquid Organic Waste" depending on ambient temperature.

  • In Solution: If dissolved in solvents (e.g., Methanol, DMSO), the solvent dictates the waste stream (usually "Flammable Solvents").

  • Deuterium Consideration: There is no radiological hazard associated with stable deuterium (

    
    ). Treat chemically identical to non-labeled Decanoic acid.
    
Phase B: Packaging & Containment
  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass vials. Avoid metal containers if the waste is in an aqueous acidic solution to prevent corrosion.

  • Labeling:

    • Must read: "Hazardous Waste - Decanoic-2,2-D2 Acid".

    • Hazard Checkboxes: [x] Irritant [x] Toxic to Aquatic Life.[3][4]

    • Note: Clearly mark "Stable Isotope - Non-Radioactive" to prevent confusion with radiolabeled waste (

      
       or 
      
      
      
      ) which requires vastly different protocols.
Phase C: Destruction Method (Incineration)

The gold standard for fatty acid disposal is chemical incineration equipped with an afterburner and scrubber.

  • Mechanism:

    
     (Heavy water vapor).
    
  • Protocol: Dissolve solid residues in a combustible solvent (e.g., isopropanol) if required by your facility's liquid waste stream, or dispose of the solid vial directly into the solid waste drum.

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of Decanoic-2,2-D2 acid based on its physical state and mixture status.

DisposalWorkflow Start Waste: Decanoic-2,2-D2 Acid StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Residue StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidBin Bin: Hazardous Solid Waste (Incineration) Solid->SolidBin Pack in HDPE/Glass SolventCheck Identify Solvent Type Liquid->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., EtOH) SolventCheck->NonHalogenated HaloBin Bin: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Bin: Flammable Organic Waste NonHalogenated->NonHaloBin Labeling Label: 'Irritant', 'Non-Radioactive' SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling

Figure 1: Decision tree for segregating Decanoic-2,2-D2 acid waste streams based on solvent compatibility.

Emergency Contingencies

In the event of a spill or accidental exposure, execute the following immediately.

Spill Cleanup (Bench Scale < 100g)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: If liquid (melted), dike with sand or vermiculite. If solid, avoid dust generation.[4]

  • Neutralization/Cleanup:

    • Do not use water initially (insoluble).

    • Wipe with a solvent-soaked pad (Ethanol or Isopropanol) to solubilize the fatty acid.

    • Wash the surface with soap and water after the bulk material is removed.[4][5]

  • Disposal: Place all contaminated wipes and absorbents into the Solid Hazardous Waste container [2].

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present.[2][3][4][5][6] Seek medical attention (fatty acids can cause corneal opacity if untreated).

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use organic solvents on skin, as this may increase transdermal absorption.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Decanoic-2,2-D2 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of Decanoic-2,2-D2 acid. In modern drug development and metabolic research, deuterated compounds like this are invaluable tools. The substitution of hydrogen with its stable isotope, deuterium, can alter metabolic pathways, providing critical insights. While this isotopic labeling does not introduce radiological hazards, the fundamental chemical nature of the parent molecule, Decanoic Acid, dictates a rigorous safety protocol.[1] This guide provides the essential, immediate safety and logistical information necessary for handling this compound, ensuring both personal safety and the integrity of your research.

Hazard Identification: The Foundation of Safety

The first principle of laboratory safety is to understand the material you are working with. Decanoic-2,2-D2 acid should be handled with the same precautions as its non-deuterated analog, decanoic acid (also known as capric acid). Safety Data Sheets (SDS) for decanoic acid consistently identify it as a hazardous substance with the following classifications:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2A) : Can cause significant and potentially damaging eye irritation.[2][3]

  • Respiratory Tract Irritation : Inhalation of dust or fumes may cause respiratory irritation.[3][4]

The causality is clear: direct contact with the skin or eyes, or inhalation of airborne particles, can lead to irritation and discomfort. Therefore, our primary safety objective is to establish effective barriers and engineering controls to prevent these routes of exposure.

Core Directive: The Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial for creating a robust safety system. The following table summarizes the required PPE for various laboratory operations involving Decanoic-2,2-D2 acid.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Safety GogglesNitrile Gloves (Double-gloved recommended)Laboratory CoatWork within a Chemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatWork within a Chemical Fume Hood
Transferring Solutions Safety GogglesNitrile GlovesLaboratory CoatWork within a Chemical Fume Hood
Waste Disposal Safety GogglesNitrile GlovesLaboratory CoatAs needed based on procedure

Given that Decanoic acid is a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory where the chemical is present.

  • Best Practice: For tasks involving potential splashes, such as transferring solutions or preparing dilutions, upgrade to chemical splash goggles.[5] For handling larger volumes, a face shield worn over safety goggles provides the most comprehensive protection against splashes.[5]

To prevent skin irritation, appropriate gloves are essential.

  • Recommended Material: Nitrile gloves are the preferred choice. Nitrile is a synthetic rubber that offers excellent resistance to the solvent action of lipids and fatty acids, maintaining its structural integrity even after prolonged contact.[6][7]

  • Protocol: Always inspect gloves for any signs of degradation or punctures before use. When handling the pure compound or concentrated solutions, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.

A laboratory coat is the standard for body protection.[8] Its primary function is to protect your personal clothing and skin from incidental contact and minor splashes. For procedures with a higher risk of splashing, such as when handling larger quantities, a chemically resistant apron should be worn over the lab coat.

The Operational Plan: Engineering Controls & Safe Workflow

PPE is the last line of defense. The primary method for exposure control is the use of proper ventilation.

  • Chemical Fume Hood: All manipulations of Decanoic-2,2-D2 acid, especially the handling of its solid form which can create dust, must be performed inside a certified chemical fume hood.[9][10] This engineering control is critical to mitigate the risk of respiratory tract irritation by capturing dust and potential fumes at the source.[3][4]

The following workflow diagram illustrates the logical progression of a safe handling procedure, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Doffing cluster_disposal 4. Disposal prep_area Verify Fume Hood Operation don_ppe Don PPE: 1. Lab Coat 2. Safety Goggles 3. Nitrile Gloves prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve doff_ppe Doff PPE (at exit): 1. Gloves 2. Goggles 3. Lab Coat dissolve->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Segregate All Contaminated Waste (Gloves, Wipes, Glassware) wash->waste rinse Triple-Rinse Empty Containers waste->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate

Caption: Safe handling workflow for Decanoic-2,2-D2 acid.

Disposal Plan: Managing Deuterated Waste

The management of deuterated waste is a critical component of laboratory safety and regulatory compliance.

  • Waste Segregation: All materials that come into contact with Decanoic-2,2-D2 acid, including gloves, weigh boats, pipette tips, and contaminated wipes, must be disposed of in a dedicated hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste: Decanoic-2,2-D2 acid" and kept sealed when not in use.

  • Empty Containers: Original containers of the chemical are not to be disposed of as regular lab glass. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and added to the hazardous waste container.[1] After rinsing, the label on the container should be defaced before disposal according to your institution's guidelines.

  • Institutional Policy is Paramount: Always adhere to the specific disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department.[1] They will provide the final, authoritative guidance on deuterated waste streams.

By integrating these expert-validated protocols and understanding the causality behind each safety measure, you can confidently and safely harness the power of Decanoic-2,2-D2 acid in your research.

References

  • SAFETY DATA SHEET - Decanoic Acid . Lab Alley. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel . HSI. [Link]

  • Disposal of deuterium (D₂) — Synergy Recycling . Synergy Recycling. [Link]

  • Personal Protective Equipment (PPE) in the Oil and Gas Sector . FAT FINGER. [Link]

  • Dodecanedioic Acid - Safety Data Sheet . Columbus Chemical. [Link]

  • Gloves for Handling Fatty Foods – Reflexx . Reflexx. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.